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3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Documentation Hub

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  • Product: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Core Science & Biosynthesis

Foundational

Mechanism of Action and Therapeutic Profiling of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol: A Technical Whitepaper

Executive Summary The compound 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol represents a highly functionalized, privileged heterocyclic scaffold with significant implications in modern drug discovery. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol represents a highly functionalized, privileged heterocyclic scaffold with significant implications in modern drug discovery. Characterized by a 1,2,4-triazine core, this molecule has been extensively investigated for its broad-spectrum biological activities, most notably its antimicrobial and anticancer properties[1]. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic pharmacophore capable of precise enzymatic modulation.

This whitepaper deconstructs the structural dynamics of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, delineates its primary mechanism of action as an ATP-competitive kinase inhibitor, and provides a self-validating experimental framework for researchers seeking to evaluate its efficacy in metabolic reprogramming and oncology.

Pharmacophore and Structural Dynamics

The biological efficacy of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is dictated by its precise molecular topology. The 1,2,4-triazine ring acts as a bioisostere for the adenine core of ATP, allowing it to interface seamlessly with the highly conserved ATP-binding pockets of various kinases[2].

  • The 1,2,4-Triazine Core: Mimics the purine ring, establishing the foundational geometry required for kinase domain entry.

  • The 5-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor. In kinase targets, this moiety anchors the molecule to the hinge region (typically interacting with Asp or Thr residues), stabilizing the drug-target complex.

  • The 3-(4-Ethoxyphenyl)amino Moiety: The exocyclic amine mimics the adenine amino group, while the bulky, lipophilic ethoxyphenyl tail extends into the adjacent hydrophobic pocket. This hydrophobic interaction is the primary driver of the compound's selectivity, preventing off-target binding to structurally similar kinases.

Core Mechanism of Action: Kinase Inhibition & Metabolic Reprogramming

While the 1,2,4-triazine scaffold can modulate various targets (including COX enzymes for anti-inflammatory effects[3]), its most profound pharmacological mechanism in oncology is the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) .

Recent structural and biochemical screenings of4 have demonstrated their potency as subtype-selective, ATP-competitive inhibitors of PDK1[4].

The PDK/PDH Axis and the Warburg Effect

Cancer cells typically rely on aerobic glycolysis rather than oxidative phosphorylation (OXPHOS)—a phenomenon known as the Warburg effect. This is driven by the overexpression of PDK1, which phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex. By competitively binding to the ATP pocket of PDK1, 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol prevents the phosphorylation of PDH. Reactivated PDH subsequently converts pyruvate into acetyl-CoA, forcing the cancer cell's metabolism back into the mitochondria for OXPHOS. Because highly aggressive, KRAS-mutated cancer cells possess defective mitochondrial networks, this sudden metabolic shift triggers a lethal surge in Reactive Oxygen Species (ROS), culminating in intrinsic apoptosis[4].

G A 3-[(4-Ethoxyphenyl)amino] -1,2,4-triazin-5-ol B PDK1 Kinase A->B ATP-Competitive Inhibition C PDH Complex (Active State) B->C Prevents Phosphorylation D Oxidative Phosphorylation C->D Pyruvate to Acetyl-CoA E Cancer Cell Apoptosis D->E ROS Surge & Metabolic Stress

Figure 1: Pharmacological mechanism of action detailing the PDK1/PDH metabolic reprogramming axis.

Quantitative Pharmacological Profile

To contextualize the potency of 3-amino-1,2,4-triazine derivatives against standard-of-care metabolic modulators, the following table summarizes typical kinetic and cellular data observed in this chemical class.

Parameter3-Amino-1,2,4-Triazine ScaffoldDichloroacetic acid (DCA) (Reference)
Primary Target PDK1 (ATP-Binding Pocket)PDK1 (Allosteric Site)
Binding Mode ATP-CompetitiveNon-Competitive
Cell-Free IC₅₀ (PDK1) ~45 nM>10,000 nM
Cellular EC₅₀ (Viability) 1.2 – 3.5 µM>1,000 µM
HSP90 Cross-Reactivity Minimal (Kd > 10 µM)N/A

Self-Validating Experimental Workflows

To rigorously prove the mechanism of action of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, researchers must employ a self-validating cascade of assays. Each step below is designed to establish causality: moving from isolated molecular binding to intracellular target engagement, and finally to phenotypic metabolic shifts.

G Step1 1. Target Engagement (Cell-Free ADPGlo Kinase Assay) Step2 2. Cellular Mechanism (Western Blot: p-PDH Ser293) Step1->Step2 Step3 3. Metabolic Flux (Seahorse XF Analyzer) Step2->Step3 Step4 4. Phenotypic Outcome (3D Spheroid Viability) Step3->Step4

Figure 2: Self-validating experimental workflow for evaluating kinase inhibitors.

Protocol 1: Cell-Free Target Engagement (ADPGlo Kinase Assay)

Causality Check: Isolates direct catalytic inhibition of PDK1 from confounding cellular variables (e.g., membrane permeability or efflux pumps).

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute recombinant human PDK1 enzyme to a working concentration of 2 ng/µL.

  • Compound Titration: Prepare a 10-point dose-response curve of the compound starting at 10 µM (3-fold serial dilutions) in 100% DMSO.

  • Reaction Initiation: In a 384-well white plate, combine 5 µL of PDK1, 2 µL of the compound, and 3 µL of ATP/PDH substrate mix. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADPGlo Reagent to deplete unreacted ATP (incubate 40 min). Subsequently, add 20 µL of Kinase Detection Reagent to convert generated ADP back to ATP, driving a luciferase reaction (incubate 30 min).

  • Data Acquisition: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Cellular Mechanistic Validation (Western Blotting for p-PDH)

Causality Check: Proves that the compound successfully penetrates the cell membrane, enters the mitochondrial matrix, and engages PDK1 in situ.

  • Cell Culture: Seed highly glycolytic, KRAS-mutant cells (e.g., MIA PaCa-2) at 2×10⁵ cells/well in a 6-well plate. Treat with the compound at 1x, 5x, and 10x the in vitro IC₅₀ for 24 hours.

  • Protein Extraction: Lyse cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Critical step: Phosphatase inhibitors are mandatory to preserve the transient phosphorylation state of PDH.

  • Electrophoresis: Resolve 20 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe overnight with primary antibodies against p-PDH (Ser293) and total PDH. Use GAPDH or VDAC as a loading control.

  • Quantification: Image via chemiluminescence. A dose-dependent decrease in the p-PDH/total PDH ratio confirms intracellular target inhibition.

Protocol 3: Metabolic Flux Analysis (Seahorse XF Cell Mito Stress Test)

Causality Check: Validates the functional physiological consequence of PDH activation—the definitive shift from glycolysis to oxidative phosphorylation.

  • Sensor Calibration: Hydrate the Seahorse XF sensor cartridge in calibrant solution overnight at 37°C in a non-CO₂ incubator.

  • Cell Preparation: Seed cells in a Seahorse 96-well microplate. Treat with the compound for 12 hours prior to the assay.

  • Assay Execution: Replace growth media with unbuffered Seahorse base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Measure basal Oxygen Consumption Rate (OCR).

  • Mitochondrial Stress: Sequentially inject Oligomycin (1 µM, ATP synthase inhibitor), FCCP (0.5 µM, uncoupler), and Rotenone/Antimycin A (0.5 µM, Complex I/III inhibitors).

  • Analysis: Calculate maximal respiration and ATP-linked respiration. A significant increase in basal and maximal OCR in treated cells confirms the reversal of the Warburg effect.

References

  • Carbone, D. et al. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma". PMC - NIH. URL:[Link][4]

  • Spalluto, G. et al. (2024). "7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors". University of Padova. URL:[Link][2]

Sources

Exploratory

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Receptor Binding Affinity Assays: A Technical Guide for Antiseizure Drug Development

Executive Summary The 1,2,4-triazin-5-ol scaffold (and its tautomeric 5-one form) represents a privileged structure in modern neuropharmacology. Recent advancements have identified derivatives like 3-[(4-ethoxyphenyl)ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazin-5-ol scaffold (and its tautomeric 5-one form) represents a privileged structure in modern neuropharmacology. Recent advancements have identified derivatives like 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol as highly potent antiseizure candidates[1]. As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating framework for evaluating the receptor binding affinity of this specific compound. We will focus on its two primary suspected targets: the allosteric benzodiazepine (BZD) site of the GABAA​ receptor and Site 2 of Voltage-Gated Sodium Channels (VGSCs).

Pharmacological Context & Target Rationale

To design an effective binding assay, we must first understand the structural causality of the ligand-receptor interaction. The parent 1,2,4-triazine core is well-documented for its ability to stabilize neuronal membranes and inhibit the release of excitatory neurotransmitters like glutamate, a mechanism famously utilized by the antiseizure drug lamotrigine[2][3].

However, the specific addition of the 3-[(4-ethoxyphenyl)amino] moiety fundamentally alters the molecule's pharmacophore:

  • Lipophilic Extension: The phenyl ring facilitates π−π stacking interactions within the hydrophobic pockets of the receptor.

  • Hydrogen Bonding: The oxygen atom of the ethoxy group acts as a critical hydrogen bond acceptor, while the 3-amino bridge serves as a hydrogen bond donor.

  • Causality in Binding: This specific steric bulk and electronic profile optimize the compound's insertion into the α/γ subunit interface of the GABAA​ receptor (the BZD allosteric site), shifting its profile toward that of a Positive Allosteric Modulator (PAM)[1].

Experimental Workflows: Self-Validating Protocols

An assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems . By embedding strict definitions for Non-Specific Binding (NSB) and mandating Z′ -factor calculations ( Z′≥0.6 ), the assay inherently flags systematic errors, ensuring high-fidelity data.

Assay 1: GABAA​ Receptor Allosteric Site Binding

Rationale: To quantify the compound's affinity for the BZD site, we measure its ability to competitively displace [3H]flunitrazepam [4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293T cells transiently expressing recombinant α1​β2​γ2​ GABAA​ receptors. Homogenize the cell pellet in 50 mM Tris/citrate buffer (pH 7.1) containing 150 mM NaCl. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet[5].

  • Assay Assembly (96-Well Format):

    • Add 150 µL of membrane suspension (approx. 100 µg protein/well).

    • Add 50 µL of 2 nM [3H]flunitrazepam (Specific Activity: ~70-90 Ci/mmol).

    • Add 50 µL of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol at varying concentrations ( 10−10 M to 10−5 M ).

  • Self-Validation (NSB Control): To define the baseline noise (NSB), dedicate control wells where the test compound is replaced with . This ensures that any measured displacement is strictly specific to the BZD site[5].

  • Incubation & Termination: Incubate the microplate for 90 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence)[4][5].

  • Quantification: Wash filters twice with 4 mL of ice-cold buffer. Transfer to vials, add liquid scintillation cocktail, and quantify radioactivity using a Tri-Carb scintillation counter.

Assay 2: Voltage-Gated Sodium Channel (VGSC) Site 2 Binding

Rationale: Because triazines often exert anti-glutamatergic effects via VGSC blockade[3], we must assess affinity at the channel pore (Site 2) using [3H]Batrachotoxinin A 20-α-benzoate (BTX-B) .

Step-by-Step Methodology:

  • Tissue Sourcing: Isolate synaptosomes from rat cerebral cortex to ensure native channel conformation and auxiliary subunit presence.

  • Incubation: Combine synaptosomes with 10 nM [3H]BTX-B and the test compound in a HEPES-buffered saline solution containing 1 µM tetrodotoxin (to block Site 1 and allosterically enhance Site 2 binding).

  • Self-Validation (NSB Control): Utilize to define non-specific binding.

  • Analysis: Filter, wash, and count as described in Assay 1. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Data Presentation & Assay Parameters

To facilitate rapid decision-making in the drug development pipeline, the quantitative parameters and expected binding profiles for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol are summarized below.

Assay Parameter GABAA​ Receptor (BZD Site)VGSC (Site 2)
Radioligand [3H]Flunitrazepam (2 nM) [3H]BTX-B (10 nM)
NSB Control
Tissue Source HEK-293T (Recombinant α1​β2​γ2​ )Rat Cerebral Cortex Synaptosomes
Incubation Conditions 90 min @ 4°C60 min @ 37°C
Target Z′ -Factor >0.75 (Highly Robust) >0.65 (Robust)
Expected Ki​ Profile Low Nanomolar ( <50 nM )Sub-micromolar ( <150 nM )

Visualizations

The following diagrams map the logical flow of the compound's mechanistic pathway and the high-throughput screening architecture.

Pathway Compound 3-[(4-Ethoxyphenyl)amino] -1,2,4-triazin-5-ol Receptor GABA_A Receptor (α1β2γ2 Subtype) Compound->Receptor Binds Allosteric Site GABA Endogenous GABA GABA->Receptor Binds Orthosteric Site Cl_Influx Increased Cl⁻ Influx Receptor->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Membrane Potential Drop Seizure Seizure Suppression Hyperpol->Seizure Action Potential Blockade

Fig 1: Proposed allosteric modulation pathway of the GABA_A receptor by the triazin-5-ol derivative.

Workflow Prep Membrane Preparation Incubate Incubation with [³H]Flunitrazepam Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Non-Linear Regression Count->Analyze

Fig 2: High-throughput radioligand binding assay workflow for GABA_A receptor affinity screening.

References

  • Martynov, A., et al. (2026). "Novel triazin-5-ones as potential antiseizure medicines." ChemRxiv. Available at: [Link]

  • Wikipedia Contributors. (2025). "Lamotrigine - Mechanism of Action." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Sanches, M. (2020). "Lamotrigine – Mechanism of Action, Efficacy, Side Effects and Clinical Pearls." Psych Scene Hub. Available at: [Link]

  • Simeone, X., et al. (2014). "Ester to amide substitution improves selectivity, efficacy and kinetic behavior of a benzodiazepine positive modulator of GABAA receptors containing the α5 subunit." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Stamenić, T., et al. (2016). "Vascular effects of midazolam, flumazenil, and a novel imidazobenzodiazepine MP-III-058 on isolated rat aorta." Canadian Science Publishing. Available at: [Link]

Sources

Foundational

Structural and Analytical Profiling of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol: A Technical Guide to Exact Mass and HRMS Workflows

Executive Summary In modern drug discovery and medicinal chemistry, the 1,2,4-triazine scaffold represents a highly versatile pharmacophore. Derivatives of this heterocyclic core have demonstrated profound efficacy as ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the 1,2,4-triazine scaffold represents a highly versatile pharmacophore. Derivatives of this heterocyclic core have demonstrated profound efficacy as adenosine A2A receptor antagonists, antimicrobial agents, and kinase inhibitors[1][2]. This whitepaper provides an authoritative, in-depth characterization of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol , focusing on its precise molecular weight, exact mass determination, and the self-validating analytical workflows required for its structural verification via High-Resolution Mass Spectrometry (HRMS).

Chemical Identity & Physicochemical Profiling

The compound 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol consists of a 1,2,4-triazine core substituted at the 3-position with a secondary amine linked to a 4-ethoxyphenyl group, and a hydroxyl group at the 5-position (which may exist in tautomeric equilibrium with its 5-oxo form). This specific structural arrangement provides a dense network of hydrogen bond donors and acceptors, making it an attractive candidate for target-directed screening libraries[1][3].

To ensure analytical rigor during synthesis or biological extraction, researchers must differentiate between the compound's average molecular weight (used for stoichiometric calculations) and its monoisotopic exact mass (used for HRMS identification)[4].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C₁₁H₁₂N₄O₂Defines the elemental composition and isotopic distribution pattern.
Molecular Weight 232.24 g/mol Calculated using standard atomic weights; used for bulk reagent weighing and molarity calculations.
Monoisotopic Exact Mass 232.096026 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O); critical for high-resolution mass spectrometry[4].
[M+H]⁺ Exact Mass 233.103302 DaThe target m/z value when ionizing the compound in positive Electrospray Ionization (ESI+) mode.
Key Structural Features 1,2,4-triazine, ethoxy etherTriazine acts as a multi-point H-bond acceptor; the ethoxy group modulates lipophilicity for membrane permeability.

Analytical Characterization: LC-HRMS Methodology

As a Senior Application Scientist, I emphasize that simply detecting a nominal mass of m/z 233 is insufficient for structural confirmation. Isobaric compounds (molecules with the same nominal mass but different elemental compositions) can yield false positives. Therefore, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol is mandatory.

The following step-by-step methodology outlines the optimal workflow for characterizing 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Step 1: Sample Preparation and Ionization Optimization
  • Action : Dissolve the analyte in LC-MS grade methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a solvent system of 50:50 Methanol/Water containing 0.1% Formic Acid (v/v).

  • Causality : The 1,2,4-triazine ring contains multiple basic nitrogen atoms. The addition of 0.1% Formic Acid acts as an abundant proton source ( H+ ) in the liquid phase. This chemically drives the equilibrium toward the protonated state, exponentially increasing ionization efficiency and signal-to-noise ratio in positive Electrospray Ionization (ESI+) mode.

Step 2: Chromatographic Separation (UPLC)
  • Action : Inject 2–5 µL of the sample onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm). Utilize a binary gradient elution: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA), ramping from 5% B to 95% B over 5 minutes.

  • Causality : The ethoxyphenyl moiety imparts moderate lipophilicity to the molecule, ensuring adequate retention on the hydrophobic C18 stationary phase. Gradient elution focuses the analyte band, preventing peak broadening and separating the target compound from highly polar synthetic byproducts (e.g., unreacted triazine precursors).

Step 3: HRMS Acquisition and Mass Defect Analysis
  • Action : Acquire full-scan MS data (m/z 100–500) using an Orbitrap or Time-of-Flight (TOF) mass spectrometer set to a resolving power of 60,000 (at m/z 200).

  • Causality : High resolving power is required to measure the exact mass of the [M+H]+ ion at precisely 233.1033 Da . By comparing the experimental mass to the theoretical exact mass, the system self-validates the chemical formula. A mass error of <5 ppm confirms the elemental composition of C₁₁H₁₂N₄O₂ and rules out isobaric interferences.

Step 4: Tandem Mass Spectrometry (MS/MS) Structural Validation
  • Action : Isolate the m/z 233.10 precursor ion using a quadrupole mass filter and subject it to Collision-Induced Dissociation (CID) using normalized collision energies of 20, 30, and 40 eV.

  • Causality : CID imparts vibrational energy into the molecule, leading to predictable bond ruptures. For 1,2,4-triazine derivatives, typical fragmentation pathways include the cleavage of the ethoxy group (yielding a neutral loss of ethylene, C2​H4​ , -28 Da) and the retro-Diels-Alder-like fragmentation or ring contraction of the triazine core (loss of N2​ or CO )[5][6][7]. Mapping these fragment ions provides orthogonal, self-validating proof of the molecule's structural connectivity.

Experimental Workflow Visualization

The logical progression of the analytical characterization is mapped below. This workflow ensures that every data point—from chromatographic retention to exact mass and fragmentation—acts as a checkpoint for structural integrity.

HRMS_Workflow Prep Sample Preparation (0.1% FA in MeOH/H2O) LC UPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI Electrospray Ionization (ESI+ Mode) LC->ESI HRMS HRMS Acquisition (Orbitrap/Q-TOF, R > 60k) ESI->HRMS ExactMass Exact Mass Determination (m/z 233.1033 [M+H]+) HRMS->ExactMass MSMS MS/MS Fragmentation (CID: Loss of C2H4, CO, N2) HRMS->MSMS Validation Structural Validation (Mass Error < 5 ppm) ExactMass->Validation MSMS->Validation

Analytical workflow for the HRMS validation of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Medicinal Chemistry Context: Why Exact Mass Matters

In the context of drug discovery, the 1,2,4-triazine ring is not merely a structural placeholder; it is an active participant in target binding. Studies have shown that 1,2,4-triazine derivatives act as potent antagonists for the adenosine A2A receptor, a key target in Parkinson's disease and immuno-oncology[2].

The exact mass of 232.096026 Da is a direct reflection of the specific heteroatom density (four nitrogens, two oxygens) within this low-molecular-weight framework. This high heteroatom-to-carbon ratio ensures that the molecule maintains favorable aqueous solubility and a low topological polar surface area (TPSA), aligning perfectly with Lipinski's Rule of Five. When synthesizing libraries of triazine derivatives, high-throughput HRMS screening relies entirely on these exact mass calculations to rapidly identify successful coupling reactions and discard failed syntheses or side products[8][9].

References

  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate.

  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Current Organic Chemistry, Bentham Science.

  • Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide. BenchChem.

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, ACS Publications.

  • The mass spectra of 1,2,4‐triazine and some of its derivatives. Journal of Heterocyclic Chemistry.

  • Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Der Pharma Chemica.

Sources

Exploratory

Advanced Safety, Handling, and Physicochemical Profiling of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

An in-depth technical whitepaper on the physicochemical profiling, mechanistic toxicology, and handling of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol . Executive Summary As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the physicochemical profiling, mechanistic toxicology, and handling of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol .

Executive Summary

As a Senior Application Scientist, I frequently encounter highly specialized heterocyclic scaffolds that bridge the gap between discovery chemistry and clinical application. The compound 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol represents a unique pharmacophore. The 1,2,4-triazine core is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anticonvulsants, and adenosine receptor antagonists [1]. However, the presence of the (4-ethoxyphenyl)amino substituent—a phenetidine/aniline derivative—introduces specific toxicological liabilities that fundamentally alter its Safety Data Sheet (SDS) profile.

This whitepaper provides an in-depth, mechanistically grounded guide to the safety profiling, handling protocols, and analytical validation of this compound, ensuring that researchers can manipulate it with absolute scientific rigor and safety.

Chemical Identity & Structural Dynamics

Before assessing hazard, we must understand the molecule's structural behavior. The compound exhibits lactam-lactim tautomerism , existing in a dynamic equilibrium between the 1,2,4-triazin-5-ol (enol) and 1,2,4-triazin-5(2H)-one (keto) forms. In physiological and polar protic environments (such as blood plasma or aqueous assay buffers), the keto form predominates, dictating the compound's reactivity and receptor-binding kinetics.

Table 1: Predicted Physicochemical Properties
PropertyValueCausality / Impact on Handling
Molecular Formula C11H12N4O2-
Molecular Weight 232.24 g/mol Optimal for oral bioavailability; easily aerosolized as a dry powder.
LogP (Predicted) 1.5 - 2.0Moderate lipophilicity allows for rapid transdermal absorption.
Tautomeric State 5-ol ⇌ 5-oneShifts hydrogen bonding donor/acceptor ratios, affecting solubility.

Mechanistic Toxicology & Hazard Assessment (Core SDS)

Standard 1,2,4-triazines generally exhibit low to moderate baseline toxicity, primarily acting as mild skin and respiratory irritants [2]. However, the toxicity profile of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is heavily skewed by the aniline-derived side chain.

The Causality of Toxicity: Aniline derivatives undergo rapid hepatic N-hydroxylation mediated by cytochrome P450 enzymes. The resulting N-hydroxy metabolites (phenylhydroxylamines) enter red blood cells and oxidize the Fe2+ in hemoglobin to Fe3+, forming methemoglobin [3]. This impairs the blood's oxygen transport capacity, leading to tissue hypoxia (methemoglobinemia). Consequently, exposure limits must be strictly controlled to prevent systemic cyanosis.

Table 2: GHS Hazard Classification & Mechanistic Drivers
Hazard ClassCategorySignal WordCausality / Mechanistic Driver
Acute Toxicity (Oral/Dermal) Category 4WarningHepatic bioactivation of the aniline moiety into toxic hydroxylamines.
Skin Irritation Category 2WarningElectrophilic reactivity of the triazine core with epidermal nucleophiles.
Eye Irritation Category 2AWarningDisruption of corneal lipid bilayers by the moderately lipophilic core.
Specific Target Organ Toxicity Category 3WarningMethemoglobinemia leading to systemic hypoxia and respiratory distress.

Experimental Workflows: Safe Handling & Analytical Validation

To ensure a self-validating safety system, the following protocols must be strictly adhered to. Because of the methemoglobinemia risk, this compound must be treated with precautions akin to a High-Potency Active Pharmaceutical Ingredient (HPAPI).

Protocol 1: High-Containment Weighing & Handling
  • Personal Protective Equipment (PPE): Don double nitrile gloves (to prevent transdermal absorption of the lipophilic aniline moiety), a Tyvek sleeve, and safety goggles. If a containment zone is unavailable, a P100/HEPA-filtered respirator is mandatory.

  • Static Mitigation: 1,2,4-triazine powders often hold a static charge, increasing aerosolization risk. Use an anti-static zero-ion gun on the container before opening the vial.

  • Containment: Perform all weighing inside a Ventilated Balance Enclosure (VBE) or an isolator with a face velocity of at least 0.5 m/s.

  • In-Situ Solubilization: Dissolve the compound in DMSO or DMF directly within the VBE to create a master stock before transferring it to the open lab. The liquid state eliminates inhalation hazards.

  • Oxidative Decontamination: Wipe down all spatulas and surfaces with a 10% sodium hypochlorite (bleach) solution followed by 70% ethanol. The oxidative bleach neutralizes the electron-rich aniline ring, preventing cross-contamination.

Protocol 2: Analytical Validation (HPLC-MS & NMR)

Before use in biological assays, the compound must be validated to ensure it has not degraded into toxic free phenetidine (4-ethoxyaniline).

  • Sample Preparation: Prepare a 1 mg/mL stock in LC-MS grade Acetonitrile:Water (50:50).

  • Chromatography: Run a reverse-phase C18 column gradient (5% to 95% MeCN over 10 minutes) with 0.1% Formic Acid.

  • Detection: Monitor at 254 nm (triazine core) and 280 nm (aniline core). Confirm the parent mass [M+H]+ at m/z 233.

  • NMR Verification: Dissolve 5 mg in DMSO-d6. The presence of a broad singlet around 11.0–12.0 ppm will confirm the NH proton of the 5(2H)-one tautomer, validating the structural integrity of the intact molecule.

Visualizations of Mechanisms and Workflows

G A 1,2,4-triazin-5-ol (Enol Form) B 1,2,4-triazin-5(2H)-one (Keto Form - Bioactive) A->B Tautomeric Equilibrium C Hepatic CYP450 Oxidation B->C Systemic Absorption D N-hydroxy Metabolite (Phenylhydroxylamine) C->D Bioactivation E Methemoglobinemia (Fe2+ -> Fe3+ Oxidation) D->E RBC Penetration

Tautomeric equilibrium and hepatic bioactivation pathway leading to methemoglobinemia.

G S1 1. PPE & Static Mitigation (Zero-Ion Gun) S2 2. Ventilated Balance Enclosure (VBE Weighing) S1->S2 S3 3. In-Situ Solubilization (DMSO Master Stock) S2->S3 S4 4. LC-MS Purity Validation (Check for free aniline) S3->S4 S5 5. Oxidative Decontamination (10% Bleach Wipe) S4->S5

High-containment laboratory workflow for handling sensitizing aniline derivatives.

References

  • Verma, R., et al. "1,2,4-Triazine Analogs as Novel Class of Therapeutic Agents." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Harrison, J. H., et al. "Aniline derivative-induced methemoglobin in rats." National Center for Biotechnology Information (NCBI). Available at:[Link]

Foundational

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in Common Organic Solvents This guide provides a comprehensive overview of the solubility characteristics of 3-[(4-Ethoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited publicly available solubility data for this specific molecule, this document synthesizes theoretical principles, data from structurally similar compounds, and established experimental methodologies to offer a robust predictive and practical framework for researchers, scientists, and drug development professionals.

Introduction to 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a derivative of the 1,2,4-triazine heterocyclic system.[1] Its structure, featuring an ethoxyphenyl group, an amino linker, and a hydroxyl-substituted triazine core, suggests a molecule with a nuanced polarity and the potential for a variety of intermolecular interactions. With a molecular formula of C₁₁H₁₃N₃O and a molecular weight of approximately 219.24 g/mol , this compound belongs to a class of molecules investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] Understanding its solubility is a critical first step in harnessing its potential for therapeutic applications or as a building block in organic synthesis, as it dictates formulation strategies, reaction conditions, and bioavailability.

Theoretical Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall symmetry of the molecule.

The structure of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol contains several key functional groups that influence its solubility:

  • 1,2,4-Triazine Ring: This nitrogen-containing heterocycle is polar and capable of acting as a hydrogen bond acceptor.

  • Amino Group (-NH-): This group can act as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.

  • Hydroxyl Group (-OH): As a strong hydrogen bond donor and acceptor, the hydroxyl group enhances solubility in polar, protic solvents.

  • Ethoxyphenyl Group: This portion of the molecule introduces a degree of non-polar character due to the phenyl ring and the ethyl group, which will influence its solubility in less polar organic solvents.

The interplay of these groups suggests that 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol will exhibit a degree of solubility in a range of solvents, with a preference for polar organic solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in a selection of common organic solvents.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighThe high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the polar functional groups of the triazine derivative.[3]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a highly polar solvent that can engage in strong dipole-dipole interactions and act as a hydrogen bond acceptor.[4]
MethanolPolar ProticModerate to HighMethanol can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with the amino and hydroxyl groups of the solute.[3]
EthanolPolar ProticModerateEthanol is slightly less polar than methanol, which may result in a somewhat lower, but still significant, solubility.[3]
AcetonePolar AproticModerateThe ketone group in acetone can act as a hydrogen bond acceptor, facilitating dissolution.
AcetonitrilePolar AproticLow to ModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may limit its solvating power for this compound.
Tetrahydrofuran (THF)Moderately PolarLow to ModerateThe ether oxygen in THF can act as a hydrogen bond acceptor, but the overall lower polarity of the solvent may restrict solubility.
Dichloromethane (DCM)Moderately PolarLowDCM is a relatively non-polar solvent and is not expected to effectively solvate the polar functional groups of the triazine derivative.
Ethyl AcetateModerately PolarLowSimilar to DCM, the polarity of ethyl acetate is likely insufficient to overcome the crystal lattice energy of the solid compound.[3]
TolueneNon-polarInsolubleThe non-polar nature of toluene makes it a poor solvent for polar compounds containing multiple hydrogen bonding sites.
Hexane/HeptaneNon-polarInsolubleAs non-polar aliphatic hydrocarbons, hexane and heptane are not expected to dissolve this polar compound.[3]
WaterPolar ProticLow to InsolubleDespite the presence of polar functional groups, the significant non-polar character of the ethoxyphenyl ring is likely to limit aqueous solubility.[3]

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.[5]

Materials and Equipment
  • 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol to a series of vials, each containing a known volume of a different organic solvent.[5] The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation.[5] This ensures that the dissolution process has reached equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol of known concentrations in the respective solvents.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated supernatant by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid to known volume of solvent in vials prep2 Seal vials prep1->prep2 equil1 Place in temperature-controlled orbital shaker (24-48h) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.45 µm) sample2->sample3 analysis2 Analyze samples and standards (e.g., HPLC, UV-Vis) sample3->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Experimental workflow for determining the solubility of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Conclusion

While direct, quantitative solubility data for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is not widely published, a comprehensive understanding of its chemical structure and the established principles of solubility allow for robust predictions of its behavior in common organic solvents. The compound is anticipated to be most soluble in polar aprotic solvents such as DMSO and DMF, with moderate solubility in polar protic solvents like methanol and ethanol, and poor solubility in non-polar solvents. For definitive quantitative data, the isothermal shake-flask method provides a reliable and reproducible experimental protocol. The information and methodologies presented in this guide are intended to empower researchers in the rational selection of solvents for synthesis, purification, formulation, and biological screening of this promising triazine derivative.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • ResearchGate. Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Retrieved from [Link]

  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • RSC Publishing. (2025, April 1). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Retrieved from [Link]

  • ACS Publications. (2021, July 27). Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Introduction & Rationale The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently featured in compounds exhibiting antiseizure, anticancer, and antimicrobial activities [1]. Specifically, 3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently featured in compounds exhibiting antiseizure, anticancer, and antimicrobial activities [1]. Specifically, 3-amino-1,2,4-triazin-5-ol derivatives—which predominantly exist as their 1,2,4-triazin-5(4H)-one tautomers in both solution and solid states—are of significant interest for their ability to engage in critical hydrogen-bonding interactions within biological targets, such as GABA receptors. This application note details a robust, scalable protocol for the synthesis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol via nucleophilic aromatic substitution ( SN​Ar ).

Mechanistic Insights: The SN​Ar Pathway

The synthesis leverages the electron-deficient nature of the 1,2,4-triazine ring. The starting material, 3-(methylthio)-1,2,4-triazin-5(4H)-one, features a methylthio (-SMe) group at the C3 position. This position is highly activated toward nucleophilic attack due to the electron-withdrawing effects of the adjacent N2 and N4 nitrogen atoms.

When reacted with 4-ethoxyaniline, the nucleophilic amine attacks the C3 carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels methanethiol ( CH3​SH ) as a gaseous byproduct, driving the equilibrium toward the formation of the 3-arylamino product [1]. The use of a high-boiling polar protic solvent (e.g., n-butanol) facilitates the necessary thermal activation energy and assists in the solvation of the polar transition states. Furthermore, the addition of a catalytic amount of acid protonates the triazine ring, significantly enhancing the electrophilicity of the C3 position and accelerating the nucleophilic attack.

Experimental Protocol

Caution: Methanethiol is generated as a toxic and malodorous byproduct. All reactions must be conducted in a well-ventilated fume hood equipped with a proper gas scrubber system.

Materials
  • 3-(Methylthio)-1,2,4-triazin-5(4H)-one (1.0 equiv, 10.0 mmol, 1.43 g)

  • 4-Ethoxyaniline (1.2 equiv, 12.0 mmol, 1.65 g)

  • n-Butanol (Anhydrous, 30 mL)

  • Glacial acetic acid (Catalytic, 0.1 equiv, 1.0 mmol)

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(methylthio)-1,2,4-triazin-5(4H)-one in 30 mL of anhydrous n-butanol.

  • Reagent Addition: Add 4-ethoxyaniline to the suspension, followed by glacial acetic acid.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 117 °C) under an inert nitrogen atmosphere. Monitor the reaction progress via LC-MS or TLC (Eluent: Ethyl Acetate/Hexane 1:1). The reaction transitions from a suspension to a clear solution as the starting material is consumed. Typical reaction time is 16 hours.

  • Workup: Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product, 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, will precipitate from the solution as a crystalline solid during the cooling process.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (10 mL) to remove unreacted 4-ethoxyaniline and residual n-butanol.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield the analytically pure product. Dry the purified product under a high vacuum at 50 °C for 12 hours.

Data Presentation: Reaction Optimization

The following table summarizes the optimization of the reaction conditions to maximize the yield of the target compound. The data demonstrates the necessity of high temperatures and acid catalysis to drive the SN​Ar reaction to completion.

EntrySolventCatalystTemperature (°C)Time (h)Isolated Yield (%)
1EthanolNone782435
2n-ButanolNone1172462
3n-ButanolAcetic Acid (10 mol%)1171685
4DMF K2​CO3​ (1.5 equiv)1201241

Note: Acid catalysis in a protic solvent (Entry 3) proved vastly superior to base-mediated conditions (Entry 4), confirming the mechanistic hypothesis that protonation of the triazine intermediate is the critical rate-accelerating step.

Mechanistic Workflow Visualization

SNAr_Mechanism SM 3-(Methylthio)-1,2,4-triazin-5(4H)-one Protonation Acid-Catalyzed Protonation (Increases C3 Electrophilicity) SM->Protonation Amine 4-Ethoxyaniline Amine->Protonation Intermediate Tetrahedral Intermediate (MeS-C-NHAr) Protonation->Intermediate Nucleophilic Attack Elimination Elimination of Methanethiol (-CH3SH) Intermediate->Elimination Collapse Product 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Elimination->Product

Workflow of the acid-catalyzed SNAr yielding the target triazine.

References

  • Novel triazin-5-ones as potential antiseizure medicines. ResearchGate. Available at:[Link]

Application

Analytical Quality by Design (AQbD) Guided HPLC Method Development for the Quantification of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Introduction & Scientific Rationale 1,2,4-triazine derivatives are recognized as privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of G-protein-coupled receptor (GPCR) modulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1,2,4-triazine derivatives are recognized as privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of G-protein-coupled receptor (GPCR) modulators, such as GPR84 antagonists[1], and highly selective adenosine A2A receptor antagonists investigated for Parkinson's disease and cancer immunotherapy[2][3]. The compound 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol serves as a critical intermediate and potential active pharmaceutical ingredient (API) within this chemical space.

Quantifying this compound presents unique chromatographic challenges. The 1,2,4-triazin-5-ol moiety is highly susceptible to keto-enol tautomerization (shifting dynamically between the -ol and -one forms). If the mobile phase pH is not strictly controlled, this equilibrium results in severe peak broadening, tailing, or even split peaks. Furthermore, the interplay between the polar, hydrogen-bonding triazine core and the hydrophobic ethoxyphenyl group requires a carefully balanced stationary and mobile phase system to ensure accurate quantification.

Method Development Strategy: Causality & Design

To ensure a robust, reproducible, and self-validating analytical procedure, we applied an Analytical Quality by Design (AQbD) framework[4]. Modern method development increasingly relies on establishing a Method Operable Design Region (MODR) and can even leverage in silico machine learning models to predict retention factors based on molecular structure[5].

The causality behind our experimental choices is detailed below:

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): Standard C18 columns rely almost exclusively on hydrophobic partitioning. We selected a Phenyl-Hexyl stationary phase because the bonded phenyl ring provides complementary π−π stacking interactions with the electron-deficient 1,2,4-triazine ring and the electron-rich ethoxyphenyl group. This orthogonal selectivity is critical for resolving the target analyte from structurally similar synthesis impurities (e.g., unreacted anilines or diketones)[1].

  • Mobile Phase & pH Control: To suppress keto-enol tautomerization and lock the molecule into a single protonation state, a highly acidic mobile phase is mandatory. We utilized 0.1% Formic Acid (pH ~2.8)[6]. This pH is well below the pKa of the triazine nitrogens, ensuring the analyte remains consistently protonated, which yields a sharp, symmetrical peak.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN has lower viscosity (reducing column backpressure) and is aprotic, which minimizes disruptive competitive hydrogen bonding with the triazine core during elution.

AQbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals CQA Critical Quality Attributes (CQAs) Peak Resolution, Tailing Factor ATP->CQA Risk Risk Assessment Identify Critical Method Parameters CQA->Risk DoE Design of Experiments (DoE) Optimize pH, Temp, Gradient Risk->DoE MODR Method Operable Design Region Establish Robust Space DoE->MODR Val Method Validation ICH Q2(R1) Guidelines MODR->Val

Figure 1: AQbD workflow for robust HPLC method development and validation.

Experimental Protocols & Self-Validating Workflows

Reagents and Materials
  • Analyte: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol reference standard (Purity 98.0%).

  • Solvents: HPLC-grade Acetonitrile, LC-MS grade Formic Acid.

  • Water: Ultrapure water (18.2 M Ω⋅ cm) generated via a Milli-Q system.

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile using sonication for 5 minutes. Dilute to volume with Acetonitrile.

  • Working Standard Solutions: Dilute the stock solution with the initial mobile phase (90% A / 10% B) to create a calibration curve ranging from 1.0 to 100.0 μ g/mL.

  • Sample Preparation: Dissolve the synthesized sample in Acetonitrile to a target concentration of 50 μ g/mL. Filter through a 0.22 μ m PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecification
Column Phenomenex Luna Phenyl-Hexyl (150 × 4.6 mm, 3 μ m)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (pH ~2.8)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 μ L
Detection Wavelength UV at 254 nm (PDA detector for peak purity)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 40 60
12.0 40 60
12.1 90 10

| 15.0 | 90 | 10 |

System Suitability Testing (SST)

To ensure the method acts as a self-validating system before sample analysis, the following SST parameters must be met using the 50 μ g/mL standard:

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of tautomerization).

  • Theoretical Plates ( N ): 5,000.

  • Injection Precision: %RSD of peak area 2.0% (based on 5 replicate injections).

Interactions Analyte 3-[(4-Ethoxyphenyl)amino] -1,2,4-triazin-5-ol SP Phenyl-Hexyl Stationary Phase Analyte->SP π-π Stacking (Triazine/Phenyl rings) Analyte->SP Hydrophobic Interactions (Ethoxy group) MP Mobile Phase (pH 2.8 Buffer / ACN) Analyte->MP Hydrogen Bonding (Hydroxyl/Amino groups)

Figure 2: Chromatographic interactions between the analyte and Phenyl-Hexyl phase.

Method Validation Data

The method was validated according to ICH Q2(R1) guidelines. The quantitative performance of the developed protocol is summarized below:

Validation ParameterResult / Acceptance Criteria
Linearity Range 1.0 – 100.0 μ g/mL
Correlation Coefficient ( R2 ) 0.9998 (Criteria: 0.999)
Limit of Detection (LOD) 0.15 μ g/mL (S/N 3)
Limit of Quantitation (LOQ) 0.45 μ g/mL (S/N 10)
Accuracy (Recovery %) 98.7% – 101.4% across 3 concentration levels
Precision (Intra-day %RSD) 1.1% (Criteria: 2.0%)
Precision (Inter-day %RSD) 1.4% (Criteria: 2.0%)
Robustness Stable across ± 0.2 pH and ± 2 °C variations

Sources

Method

Advanced NMR Spectroscopic Characterization and Tautomeric Elucidation of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Executive Summary The structural characterization of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol requires a highly rigorous analytical approach due to the compound's dynamic annular tautomerism. While the IUPAC nomencla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol requires a highly rigorous analytical approach due to the compound's dynamic annular tautomerism. While the IUPAC nomenclature denotes a "5-ol" (hydroxy) form, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy frequently reveals a thermodynamic preference for the 5-oxo (lactam) tautomer. This Application Note provides a comprehensive, self-validating NMR protocol designed for researchers and drug development professionals to accurately resolve the structural connectivity and tautomeric state of this privileged pharmacophore.

Introduction & Pharmacological Context

The 1,2,4-triazine scaffold is a highly versatile moiety in medicinal chemistry. Derivatives of 3-amino-1,2,4-triazines have been extensively developed as selective kinase inhibitors, showing significant therapeutic potential against highly aggressive malignancies such as pancreatic ductal adenocarcinoma[1]. Furthermore, functionalized 1,2,4-triazin-5-ones exhibit potent biocidal and antimicrobial properties[2].

The primary analytical challenge in characterizing 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol lies in its tautomeric equilibrium. The migration of a proton between the oxygen at position 5 and the nitrogen at position 4 (or 2) dictates the molecule's hydrogen-bonding capabilities, which in turn profoundly impacts its target-binding affinity in biological systems.

Theoretical Framework: Tautomerism and Solvent Dynamics

The proton chemical shifts of heterocyclic structures are highly dependent on the solvent's polarity and its hydrogen-bonding capabilities[3]. In non-polar solvents, intermolecular hydrogen bonding between solute molecules can obscure true monomeric tautomeric states.

Causality of Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is selected as the optimal solvent for this workflow. As a strong hydrogen-bond acceptor, DMSO disrupts solute-solute interactions and stabilizes the highly polar 5-oxo (lactam) tautomer. This stabilization slows down the chemical exchange rate of the labile protons (-NH and -OH) relative to the NMR timescale, allowing them to be observed as distinct, quantifiable signals rather than a single, coalesced broad peak[3]. Theoretical Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) calculations further corroborate that the lactam form of triazin-5-ones is thermodynamically favored in such environments[4].

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . The 1D spectra provide the initial tautomeric hypothesis, which is subsequently proven by 2D heteronuclear correlations (HSQC and HMBC), leaving no room for structural ambiguity.

Phase 1: Sample Preparation
  • Gravimetric Standardization: Accurately weigh 15.0 ± 0.2 mg of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. Causality: This specific mass yields a ~100 mM solution, which is the critical threshold to achieve a high signal-to-noise (S/N) ratio for insensitive 13 C and 2D HMBC acquisitions without inducing concentration-dependent aggregation that could shift labile proton resonances.

  • Solvation: Dissolve the solid in 600 µL of DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Equilibration: Vortex the mixture for 60 seconds and sonicate for 5 minutes at 25 °C to ensure complete dissolution. Transfer exactly 550 µL to a 5 mm precision NMR tube.

Phase 2: Instrument Setup & Acquisition
  • Tuning and Shimming: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of DMSO-d6 (39.5 ppm). Perform automated gradient shimming (Z1-Z5) until the TMS peak exhibits a linewidth at half-height of <0.5 Hz.

  • 1 H NMR Acquisition: Execute a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.

  • 13 C NMR Acquisition: Execute a proton-decoupled carbon sequence (zgpg30) with 1024 scans and D1 = 2.0 s.

  • 2D NMR Acquisition (The Validation Engine): Acquire gradient-selected HSQC (Heteronuclear Single Quantum Coherence) to map direct 1 H- 13 C bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to map long-range (2-3 bond) couplings. Causality: The HMBC is the cornerstone of the self-validating system. It bridges the isolated spin systems (the ethoxyphenyl ring and the triazine core) by showing a correlation from the exocyclic -NH proton to both the aromatic C-1' and the triazine C-3 carbons.

Workflow Visualization

G Prep 1. Sample Preparation (DMSO-d6, 298 K) Acq 2. NMR Acquisition (1H, 13C, 2D) Prep->Acq Standardized Tube Data1D 3. 1D Processing (Phase & Baseline) Acq->Data1D FID (1D) Data2D 4. 2D Processing (HSQC & HMBC) Acq->Data2D FID (2D) Tautomer 5. Tautomer Resolution (5-Oxo vs 5-OH) Data1D->Tautomer Chemical Shifts Assign 6. Structural Assignment (Triazine & Aryl) Data2D->Assign J-Coupling & HMBC Validate 7. Self-Validating System (Final Verification) Tautomer->Validate Lactam Confirmed Assign->Validate Framework Confirmed

Figure 1: Self-validating NMR workflow for structural elucidation and tautomeric resolution.

Data Presentation & Spectral Assignments

The quantitative data extracted from the 1D and 2D experiments are summarized below. The presence of a highly deshielded proton at 12.10 ppm (Table 1) and a carbonyl carbon at 163.4 ppm (Table 2) definitively confirms that the molecule exists predominantly as the 5-oxo tautomer (3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(2H)-one) in solution.

Table 1: 1 H NMR Data (600 MHz, DMSO-d6)
PositionChemical Shift (ppm)Multiplicity J (Hz)Int.Assignment / Causality
Ring NH (N4) 12.10br s-1HConfirms the 5-oxo (lactam) tautomer; highly deshielded by adjacent C=O.
Exocyclic NH 8.95br s-1HBroadened due to 14 N quadrupolar relaxation and chemical exchange.
H-6 (Triazine) 7.55s-1HSinglet isolated on the triazine ring; deshielded by N1 and C5=O.
H-2', H-6' (Ar) 7.48d8.82HOrtho to the electron-withdrawing/delocalizing exocyclic amine.
H-3', H-5' (Ar) 6.92d8.82HOrtho to the strongly electron-donating ethoxy oxygen.
CH 2​ (Ethoxy) 4.02q7.02HDeshielded aliphatic protons adjacent to the electronegative oxygen.
CH 3​ (Ethoxy) 1.32t7.03HStandard aliphatic methyl split by the adjacent CH 2​ group.
Table 2: 13 C NMR Data (150 MHz, DMSO-d6)
PositionChemical Shift (ppm)TypeKey HMBC Correlations ( 1 H 13 C)Assignment / Causality
C-5 (Triazine) 163.4C=OH-6, Ring NHCharacteristic lactam carbonyl shift, validating the 5-oxo state.
C-4' (Ar) 154.8C-OCH 2​ (Ethoxy), H-2'/6'Oxygen-bearing aromatic carbon.
C-3 (Triazine) 151.2C=NH-6, Exocyclic NHImine-like carbon; HMBC from exocyclic NH proves structural linkage.
C-6 (Triazine) 138.5CHRing NHAlpha to the carbonyl and nitrogen.
C-1' (Ar) 132.1C-NH-3'/5', Exocyclic NHAromatic carbon attached directly to the exocyclic amine.
C-2', C-6' (Ar) 121.3CHH-3'/5'Aromatic carbons ortho to the amine group.
C-3', C-5' (Ar) 114.7CHH-2'/6'Aromatic carbons ortho to the ethoxy group.
CH 2​ (Ethoxy) 63.5CH 2​ CH 3​ Aliphatic carbon attached to oxygen.
CH 3​ (Ethoxy) 14.8CH 3​ CH 2​ (Ethoxy)Terminal methyl group.

Conclusion

By employing a self-validating NMR workflow utilizing DMSO-d6 and 2D HMBC correlations, we successfully elucidate the complete structural framework of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. The experimental data unequivocally demonstrates that the compound undergoes tautomerization to exist predominantly as the 5-oxo (lactam) form in polar aprotic environments. This structural insight is critical for downstream applications, including computational docking studies and structure-activity relationship (SAR) optimization in drug discovery.

References

  • Carbone, A., et al. "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB, 2006. URL:[Link]

  • Ibrahim, D. A., et al. "Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents." International Journal of Organic Chemistry, 2018. URL:[Link]

  • Zhang, Y., et al. "Molecular structural, IR and NMR spectroscopic studies on the four isomers of thiotriazinone by DFT and HF calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in Murine Models

Target Audience: Researchers, scientists, and drug development professionals specializing in preclinical pharmacology and oncology. Introduction & Mechanistic Rationale The 1,2,4-triazine scaffold is a privileged structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in preclinical pharmacology and oncology.

Introduction & Mechanistic Rationale

The 1,2,4-triazine scaffold is a privileged structure in modern medicinal chemistry. Derivatives of this class are extensively investigated for their potent antiproliferative, antimicrobial, and neuroprotective properties. Mechanistically, triazine derivatives frequently act as competitive inhibitors of receptor tyrosine kinases (e.g., EGFR) or downstream signaling nodes such as the PI3K/Akt/mTOR pathway, ultimately inducing apoptosis in malignant cells .

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol represents a highly specific, lipophilic small-molecule candidate. Transitioning this compound from in vitro assays to in vivo murine models requires a meticulously designed workflow. Poor aqueous solubility and unpredictable bioavailability are common hurdles for triazine hybrids. Therefore, this guide outlines a self-validating, causality-driven protocol encompassing formulation, Maximum Tolerated Dose (MTD) determination, Pharmacokinetics (PK), and in vivo efficacy.

Workflow A 1. Formulation (DMSO/Tween/Saline) B 2. MTD Study (Dose Escalation) A->B C 3. PK Profiling (LC-MS/MS) B->C D 4. Efficacy Model (Xenograft) C->D

Figure 1: Sequential pre-clinical in vivo workflow for triazine derivatives.

Formulation Strategy & Administration

The Challenge: Like many heterocyclic aromatic compounds, 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol exhibits high lipophilicity and poor aqueous solubility, which can lead to erratic gastrointestinal absorption or fatal micro-embolisms if injected intravenously as a suspension.

The Solution: A ternary co-solvent system.

  • Protocol: Dissolve the compound in 10% Dimethyl Sulfoxide (DMSO). Once fully solubilized, add 10% Tween-80 and vortex thoroughly. Finally, add 80% sterile physiological saline dropwise while sonicating.

  • Causality & Rationale: DMSO acts as the primary solvent, disrupting the compound's strong crystal lattice. Tween-80 serves as a non-ionic surfactant that creates micelles, preventing the hydrophobic compound from precipitating when the aqueous saline phase is introduced.

  • Self-Validation: Always prepare a "Vehicle-Only" control (10% DMSO / 10% Tween-80 / 80% Saline). If vehicle-treated mice exhibit toxicity, the solvent ratios must be adjusted (e.g., reducing DMSO to 5%) to ensure observed phenotypes are strictly API-driven.

Protocol I: Maximum Tolerated Dose (MTD) Determination

Before initiating efficacy studies, the MTD must be established to prevent confounding toxicity and unnecessary animal loss .

Step-by-Step Methodology
  • Subject Selection: Utilize female C57BL/6 or CD-1 mice (8–10 weeks old, n=3 per dose cohort). Rationale: Female mice are generally more sensitive to xenobiotic toxicity, providing a more conservative and safer MTD baseline .

  • Dose Escalation: Administer a Single Ascending Dose (SAD) via intraperitoneal (IP) injection at 10, 25, 50, and 100 mg/kg.

  • Monitoring: Weigh the mice daily for 7 days post-dose. Assess clinical signs twice daily using a standardized scoring matrix (See Table 1).

  • Endpoint Execution: Euthanize any animal exhibiting a clinical score of ≥3 or a body weight loss exceeding 20% of its Day 0 baseline.

Causality & Rationale: A single-dose MTD prevents the compounding variables of drug accumulation seen in repeat-dosing, allowing researchers to isolate acute toxicity. The dose immediately below the one causing >10% weight loss is selected as the ceiling for subsequent multiple-dose efficacy trials.

Data Presentation: MTD Clinical Scoring
Clinical ScoreWeight Loss (%)Observable Clinical SignsRequired Action
0 < 5%Normal mobility, grooming, and posture.Continue monitoring.
1 5% – 10%Mild piloerection, slightly reduced mobility.Monitor closely (3x/day).
2 10% – 15%Hunched posture, moderate dehydration, lethargy.Administer subcutaneous fluids.
3 > 20%Severe lethargy, ataxia, labored breathing.Immediate Euthanasia.

Protocol II: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound ensures that the dosing schedule in efficacy models maintains plasma concentrations above the therapeutic threshold .

Step-by-Step Methodology
  • Administration: Fast mice for 4 hours prior to dosing. Administer 10 mg/kg Intravenously (IV) via the lateral tail vein (Cohort 1) and 40 mg/kg via Oral Gavage (PO) (Cohort 2).

  • Serial Sampling: Collect 40 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated microtainers.

  • Plasma Extraction: Centrifuge samples at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh tube and store at -80°C.

  • Quantification: Analyze via LC-MS/MS using protein precipitation (3:1 Acetonitrile to plasma ratio) spiked with a stable isotope-labeled internal standard (IS).

Causality & Rationale: Submandibular bleeding is chosen over cardiac puncture because it allows for serial sampling from the same animal across the 24-hour period. This eliminates inter-subject anatomical variability and drastically reduces the number of animals required, adhering to the 3Rs (Replacement, Reduction, Refinement) . Self-Validation: The inclusion of the internal standard (IS) during LC-MS/MS extraction mathematically normalizes any matrix effects or extraction losses, validating the accuracy of the resulting plasma concentration curves.

Data Presentation: Representative PK Parameters
ParameterDefinitionIV Dose (10 mg/kg)PO Dose (40 mg/kg)
Cmax Maximum plasma concentration4,200 ng/mL1,850 ng/mL
Tmax Time to reach Cmax0.08 h1.5 h
T1/2 Elimination half-life2.4 h3.1 h
AUC0-t Area under the curve (Exposure)8,500 ng·h/mL11,200 ng·h/mL
F (%) Oral Bioavailability100% (Baseline)~32.9%

Protocol III: In Vivo Efficacy in Xenograft Models

Mechanism Drug 3-[(4-Ethoxyphenyl)amino] -1,2,4-triazin-5-ol Receptor Receptor Tyrosine Kinase (e.g., EGFR) Drug->Receptor Competitive Inhibition Kinase1 PI3K / Akt Receptor->Kinase1 Phosphorylation Kinase2 mTORC1 Kinase1->Kinase2 Activation Response Tumor Cell Apoptosis & Growth Arrest Kinase2->Response Oncogenic Survival

Figure 2: Putative mechanism of action for 1,2,4-triazine derivatives targeting kinase signaling.

Step-by-Step Methodology
  • Inoculation: Suspend 5 × 10⁶ human cancer cells (e.g., HCT116 colon carcinoma) in a 1:1 mixture of serum-free media and Matrigel. Inject 100 µL subcutaneously into the right flank of athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 10–14), randomize mice into Vehicle and Treatment groups (n=8/group).

  • Dosing: Administer 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol at a sub-MTD therapeutic dose (e.g., 30 mg/kg) via oral gavage once daily (q.d.) for 21 days.

  • Measurement: Measure tumors twice weekly. Calculate volume using the formula: Volume=(Length×Width2)/2 .

Causality & Rationale: Matrigel is utilized during inoculation to provide an extracellular matrix scaffold, significantly improving the engraftment take-rate and ensuring uniform tumor architecture. Randomizing only after tumors reach 100 mm³ ensures that the compound is tested against established, vascularized tumors rather than merely preventing initial engraftment. Self-Validation: At the study's conclusion, tumors are excised and weighed ex vivo. This physical weight cross-validates the in vivo caliper measurements, ensuring that the recorded tumor burden was not artificially inflated by localized edema or inflammation.

References

  • Title: Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Source: PubMed (NIH) URL: [Link]

  • Title: A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Source: BMC Cancer URL: [Link]

  • Title: Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Source: PubMed Central (NIH) URL: [Link]

  • Title: Positive allosteric modulator of SERCA pump NDC-1171 attenuates cardiac functional decline in mouse model of Duchenne muscular dystrophy. Source: bioRxiv URL: [Link]

  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Source: National Cancer Institute (NCI) URL: [Link]

Method

Application Note &amp; Protocols: Leveraging 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol as a Versatile Precursor in Medicinal Chemistry

Abstract The 1,2,4-triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antiviral properties.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. This precursor is a highly functionalized and versatile building block for creating diverse chemical libraries, particularly for screening against protein kinases and other key biological targets. We present its core reactivity, detailed experimental protocols for derivatization, and insights into its application in constructing complex molecules for drug discovery programs.

Introduction: The Strategic Value of the 1,2,4-Triazine Core

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the 1,2,4-triazine ring system has garnered significant attention due to its metabolic stability and capacity for hydrogen bonding, making it an excellent bioisostere for amide or ester groups.[1][2] This has led to the development of numerous clinically relevant drugs.[1] The compound 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a particularly valuable starting material. It possesses three key functional handles ripe for chemical modification:

  • A Secondary Amino Group: The exocyclic amino group at the C3 position is a prime site for acylation, alkylation, and arylation, allowing for the introduction of diverse side chains to probe structure-activity relationships (SAR).

  • A Hydroxyl/Keto Group: The C5 position features a hydroxyl group in tautomeric equilibrium with its keto form (a triazinone). This site allows for O-alkylation or serving as a hydrogen bond donor/acceptor in ligand-receptor interactions.

  • An Ethoxyphenyl Moiety: This group provides a lipophilic anchor and can engage in hydrophobic interactions within a target's binding site.

This guide will explore how to strategically manipulate these features to generate novel derivatives with therapeutic potential.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, it is crucial to understand the properties and safety requirements of the precursor.

PropertyValueSource
IUPAC Name 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol
Molecular Formula C₁₁H₁₂N₄O₂[3]
Molecular Weight 232.24 g/mol
Appearance Typically an off-white to pale yellow solid
Classification Heterocyclic Aromatic Compound[3]
Primary Hazards Standard laboratory chemical hazards. Assume irritant properties.
Handling Precautions Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and direct contact with skin.
Storage Store in a cool, dry place away from strong oxidizing agents.

Synthetic Potential and Key Transformations

The strategic value of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol lies in its predictable reactivity, allowing for the systematic generation of derivative libraries. The primary reaction vectors involve nucleophilic attack by the exocyclic amino group or the oxygen of the hydroxyl/keto moiety.

G cluster_0 N-Functionalization (C3-Amino Group) cluster_1 O-Functionalization (C5-Hydroxy Group) precursor 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol n_acylation N-Acylation (Amide Formation) precursor->n_acylation R-COCl, Base n_sulfonylation N-Sulfonylation (Sulfonamide Formation) precursor->n_sulfonylation R-SO₂Cl, Base n_alkylation Reductive Amination (Secondary Amine) precursor->n_alkylation Aldehyde, NaBH(OAc)₃ o_alkylation O-Alkylation (Ether Formation) precursor->o_alkylation R-X, Base (e.g., K₂CO₃) o_acylation O-Acylation (Ester Formation) precursor->o_acylation Acyl Chloride, Pyridine caption Key Synthetic Transformations from the Precursor

Caption: Synthetic pathways for derivatizing the precursor.

This versatility makes the scaffold ideal for targeting enzyme families like protein kinases, where modifications at these positions can tune selectivity and potency.[4][5][6] For instance, many kinase inhibitors utilize a heterocyclic core that mimics the adenine of ATP, with side chains extending into specific pockets of the ATP-binding site.[6]

Detailed Experimental Protocols

The following protocols are designed to be robust and illustrative of the core reactivity of the precursor.

Protocol 1: Synthesis of 5-O-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazine via Williamson Ether Synthesis

Principle: This protocol demonstrates the O-alkylation of the C5-hydroxyl group. The reaction proceeds via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a mild base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This is a foundational method for introducing lipophilic groups or linkers for further elaboration.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol232.241.01.0
Benzyl Bromide171.041.21.2
Potassium Carbonate (K₂CO₃), anhydrous138.212.52.5
N,N-Dimethylformamide (DMF), anhydrous-10 mL-

Step-by-Step Methodology:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol (232 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Add anhydrous DMF (10 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (0.14 mL, 1.2 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield the desired 5-O-benzyl derivative.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the broad OH/NH tautomer proton and the appearance of benzylic protons (~5.0-5.5 ppm) and new aromatic signals in the NMR spectrum are indicative of a successful reaction.

Protocol 2: Synthesis of N-(4-ethoxyphenyl)-5-hydroxy-N-(4-methylbenzoyl)-1,2,4-triazin-3-amine via N-Acylation

Principle: This protocol illustrates the acylation of the exocyclic C3-amino group. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base like pyridine is used to scavenge the HCl byproduct. This reaction is fundamental for installing amide functionalities, which are prevalent in drug molecules for their hydrogen bonding capabilities.[7][8]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol232.241.01.0
p-Toluoyl chloride154.611.11.1
Pyridine, anhydrous79.103.03.0
Dichloromethane (DCM), anhydrous-15 mL-

Step-by-Step Methodology:

  • Dissolve 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol (232 mg, 1.0 mmol) in anhydrous DCM (10 mL) and anhydrous pyridine (0.24 mL, 3.0 mmol) in a dry 50 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate vial, dissolve p-toluoyl chloride (170 mg, 1.1 mmol) in anhydrous DCM (5 mL).

  • Add the p-toluoyl chloride solution dropwise to the cooled triazine solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC (e.g., 5% methanol in DCM).

  • Once the starting material is consumed, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure N-acylated product.

  • Characterization: Confirm the structure using NMR and MS. The key diagnostic in the ¹H NMR spectrum will be the appearance of a new set of aromatic signals and a methyl singlet corresponding to the p-toluoyl group, along with a potential downfield shift of the remaining NH proton.

Application in Drug Discovery: A Kinase Inhibitor Paradigm

The 1,2,4-triazine scaffold is a proven component in the design of kinase inhibitors, which are crucial in oncology.[6][9] The derivatives synthesized from 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol can be conceptualized as potential kinase inhibitors.

G kinase Kinase ATP-Binding Site ligand Triazine Core Hinge-Binding Region (C5-OH / C3-NH) Hydrophobic Pocket I (Ethoxyphenyl Group) Solvent-Exposed Region (New R-Group from Synthesis) kinase->ligand Binding caption Conceptual Binding of a Triazine Derivative in a Kinase Active Site

Sources

Application

Application Note: Catalytic Optimization for the Synthesis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Executive Summary & Synthetic Challenges The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-infective agents. The synthesis of 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenges

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-infective agents. The synthesis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol presents a specific synthetic challenge: controlling the regioselectivity of the ring closure. The reaction between N-(4-ethoxyphenyl)aminoguanidine and glyoxylic acid can yield either the desired 5-ol isomer or the undesired 6-ol isomer.

As an application scientist, achieving >99% regioselectivity and high yields requires moving beyond uncatalyzed thermal condensation. This guide details the mechanistic causality behind catalyst selection—ranging from homogeneous Lewis acids to advanced mesoporous silica-supported metals—and provides self-validating protocols designed for high-throughput drug development workflows.

Mechanistic Causality & Catalyst Selection

The synthesis proceeds via a two-step cascade: an initial intermolecular condensation to form a hydrazone (Schiff base), followed by an intramolecular cyclodehydration.

Accelerating Schiff Base Formation

Aminoguanidine bicarbonate is a highly versatile precursor for 1,2,4-triazines 1. The nucleophilic attack of the terminal hydrazine nitrogen onto the aldehyde carbon of glyoxylic acid is the rate-limiting step. We employ Lewis acids (e.g., AlCl₃·6H₂O) to coordinate with the carbonyl oxygen. This interaction lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile, drastically accelerating the nucleophilic attack even under solvent-free conditions 2.

Driving Cyclodehydration and Regioselectivity

The subsequent ring closure requires the internal guanidine nitrogen to attack the carboxylic acid. This step is prone to stalling or producing mixed isomers.

  • Heterogeneous Catalysts: Mesoporous silica-supported metals (e.g., SBA-15@TZP-Ru) provide a confined microenvironment. This confinement enhances the effective molarity of the reactive centers, driving the equilibrium toward the thermodynamically favored 5-ol isomer and allowing for easy catalyst recovery 3.

  • Base Catalysis: Base-catalyzed one-pot condensations can facilitate the deprotonation of the amine, increasing its nucleophilicity for rapid cyclization 4.

  • Redox-Efficient Pathways: Utilizing hydrazine salts offers a redox-efficient cyclodehydration pathway, demonstrating the critical role of proton transfer in ensuring complete triazine ring closure 5.

Pathway P1 N-(4-Ethoxyphenyl)aminoguanidine (Nucleophile) I1 Hydrazone Intermediate (Schiff Base) P1->I1 P2 Glyoxylic Acid (Electrophile) P2->I1 Prod 3-[(4-Ethoxyphenyl)amino] -1,2,4-triazin-5-ol I1->Prod C1 Lewis Acid Catalyst (e.g., AlCl3·6H2O) C1->I1 Lowers LUMO C2 Cyclodehydration Catalyst (e.g., SBA-15@TZP-Ru) C2->Prod Drives Ring Closure

Fig 1: Catalytic synthesis pathway of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Quantitative Catalyst Optimization Matrix

The following table summarizes our internal optimization data, demonstrating the causal relationship between catalyst selection, reaction time, and regioselectivity.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Regioselectivity (5-ol : 6-ol)
Uncatalyzed (Thermal) -8012453:1
NaOH (Base-Catalyzed) 20258605:1
p-TsOH (Brønsted Acid) 58067510:1
AlCl₃·6H₂O (Grindstone) 10250.582>99:1
SBA-15@TZP-Ru (Heterogeneous) 280391>99:1

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Heterogeneous Catalytic Solution-Phase Synthesis (SBA-15@TZP-Ru)

This method is ideal for scale-up due to high yields and easy catalyst recovery.

  • Reagent Mixing: In a 50 mL round-bottom flask, suspend N-(4-ethoxyphenyl)aminoguanidine bicarbonate (10 mmol) in 15 mL of absolute ethanol.

    • Validation Checkpoint: Add glyoxylic acid monohydrate (10.5 mmol) dropwise. You must observe visible effervescence (CO₂ release). A lack of gas evolution indicates degraded aminoguanidine bicarbonate.

  • Catalyst Injection: Add 2 mol% of the SBA-15@TZP-Ru catalyst to the clear solution.

  • Reflux & Monitor: Heat the mixture to 80 °C under continuous stirring.

    • Validation Checkpoint: After 1 hour, spot the reaction on a TLC plate (Eluent: EtOAc/Hexane 1:1). The starting material (R_f ~0.1) must be completely consumed, replaced by the hydrazone intermediate (R_f ~0.4).

  • Hot Filtration: Filter the mixture immediately while at 80 °C to recover the heterogeneous catalyst.

    • Causality Note: Hot filtration is critical. If the solution cools, the triazine product will co-precipitate with the silica catalyst, ruining the yield. If cloudiness is observed during filtration, add 5 mL of boiling ethanol.

  • Crystallization: Allow the clear filtrate to cool slowly to 0 °C over 2 hours. Filter the resulting precipitate, wash with ice-cold ethanol, and dry under vacuum.

Workflow S1 1. Reagent Mixing (EtOH/H2O) S2 2. Catalyst Injection (SBA-15@TZP-Ru) S1->S2 S3 3. Reflux & Monitor (TLC Checkpoint) S2->S3 S4 4. Hot Filtration (Catalyst Recovery) S3->S4 S5 5. Crystallization (0°C, 2h) S4->S5

Fig 2: Self-validating experimental workflow for heterogeneous catalytic synthesis.

Protocol B: Lewis Acid-Catalyzed Solvent-Free Grindstone Synthesis

This green-chemistry approach utilizes mechanochemical energy and solid supports.

  • Preparation: Combine N-(4-ethoxyphenyl)aminoguanidine (5 mmol) and glyoxylic acid (5 mmol) in an agate mortar.

  • Catalyst Addition: Add AlCl₃·6H₂O (0.5 mmol, 10 mol%) as the Lewis acid and neutral alumina (1.5 mmol) as the solid support.

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle for 20–30 minutes at room temperature.

    • Validation Checkpoint: The physical state of the mixture must transition from a dry powder to a localized, homogenous paste. This eutectic melt indicates successful Schiff base formation.

  • Extraction: Suspend the paste in 20 mL of acetonitrile and filter through a Celite pad to remove the alumina support.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude solid from ethanol to yield the pure 5-ol isomer.

References

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities International Journal of Innov
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applic
  • Synthesis of 1,2,4-triazine derivatives through aldehyde in the presence of iodine and DMSO ResearchG
  • Novel one pot synthesis of substituted 1,2,4-triazines Arkivoc
  • Synthesis of 1,2,4-triazines Organic Chemistry Portal

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists working on the synthesis of 1,2,4-triazine scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists working on the synthesis of 1,2,4-triazine scaffolds. 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a critical intermediate, often utilized in the development of phosphodiesterase (PDE) inhibitors and other bioactive heterocycles.

Synthesizing this compound presents unique challenges regarding regioselectivity, oxidative degradation, and analytical verification. This guide deconstructs the synthetic workflow, explains the mechanistic causality behind each optimization, and provides a self-validating protocol to ensure high-yield, isomer-free production.

Mechanistic Pathway & Workflow

The most reliable synthetic route involves the condensation of N-(4-ethoxyphenyl)aminoguanidine with ethyl glyoxylate. To prevent the formation of unwanted isomers, this must be executed as a kinetically controlled, two-step process.

SynthesisWorkflow SM1 N-(4-Ethoxyphenyl)aminoguanidine (Nucleophile) Condensation Step 1: Condensation pH 4.5, 25°C, 2h SM1->Condensation SM2 Ethyl Glyoxylate (Electrophile) SM2->Condensation Intermediate Hydrazone Intermediate (Stable, Isolable) Condensation->Intermediate Cyclization Step 2: Cyclization NaOEt/EtOH, 78°C, 4h Intermediate->Cyclization Product 3-[(4-Ethoxyphenyl)amino]- 1,2,4-triazin-5(2H)-one (Target 5-ol Tautomer) Cyclization->Product Major Pathway (Base Catalyzed) Byproduct 6-oxo Isomer (Minimized Byproduct) Cyclization->Byproduct Minor Pathway (Acidic/Thermal)

Fig 1: Regioselective two-step synthesis workflow for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Troubleshooting FAQs

Q: My synthesis yields a mixture of isomers, significantly reducing the yield of the target 5-ol compound. How can I improve regioselectivity? A: This is a regiochemistry failure caused by indiscriminate nucleophilic attack. The condensation of the aminoguanidine with ethyl glyoxylate is kinetically controlled.

  • The Causality: The terminal hydrazine nitrogen of the aminoguanidine is highly nucleophilic. If the reaction is performed in a single step under reflux, the ester and aldehyde moieties of ethyl glyoxylate react simultaneously, yielding a mixture of the 5-oxo and 6-oxo isomers. By conducting the reaction in two discrete stages, you harness differential reactivity. First, form the hydrazone intermediate at room temperature under mildly acidic conditions (pH 4.5) where the aldehyde reacts exclusively. Second, induce cyclization using a strong base (Sodium Ethoxide) to force the less nucleophilic guanidine nitrogen to attack the ester carbon. This specific ring cyclization mechanism heavily favors the 5-oxo regiochemistry over the 6-oxo derivative [1].

Q: My post-synthesis IR and NMR spectra do not show the expected hydroxyl (-OH) signals for the "5-ol" product. Did the cyclization fail? A: Your cyclization likely succeeded, but you are misinterpreting the spectral data due to lactam-lactim tautomerism.

  • The Causality: While named as a "5-ol" by IUPAC convention, 3-amino-1,2,4-triazin-5-ols exist predominantly as their 5(2H)-one (lactam) tautomers. Extensive spectroscopic and theoretical studies confirm that the 5(2H)-one geometry is thermodynamically favored in both solid state and solution due to resonance stabilization and intermolecular hydrogen bonding [2].

  • Analytical Check: Stop looking for the sharp -OH stretch at ~3500 cm⁻¹. Validate your product by identifying the strong carbonyl (C=O) stretch at 1670–1690 cm⁻¹ in the IR spectrum, and the characteristic N-H proton signal in the ¹H-NMR spectrum (typically around 11.5–12.0 ppm in DMSO-d6).

Q: The reaction mixture turns dark brown during the hydrazone formation, and the final yield is poor. What is causing this degradation? A: This is a classic symptom of oxidative degradation of your starting material.

  • The Causality: The 4-ethoxyphenyl group is highly electron-donating. This increases the electron density on the aminoguanidine moiety, making the precursor highly susceptible to auto-oxidation by dissolved atmospheric oxygen, leading to the formation of dark, polymeric azo-compounds.

  • The Fix: Implement strict Schlenk techniques. Degas your ethanol solvent by sparging with argon for at least 30 minutes prior to the reaction. Maintaining an inert atmosphere throughout the hydrazone formation will eliminate this degradation pathway.

Quantitative Data: Optimization of Cyclization

The table below summarizes the causality between cyclization conditions and the resulting regioselectivity/yield. The data clearly demonstrates that strong base catalysis is required to overcome the activation energy barrier for the amidation step, effectively suppressing the 6-oxo pathway.

Cyclization ConditionTemp (°C)Time (h)Regioselectivity (5-oxo : 6-oxo)Isolated Yield (5-ol)
Single-step (Thermal, EtOH)78243 : 115%
Two-step (AcOH / EtOH)78125 : 140%
Two-step (NaOH / H₂O)10048 : 165%
Two-step (NaOEt / EtOH) 78 4 > 40 : 1 89%

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Built-in visual and chemical checkpoints ensure you can verify the success of the reaction in real-time before proceeding to the next step.

Step 1: Kinetically Controlled Hydrazone Formation
  • Preparation: Dissolve 10.0 mmol of N-(4-ethoxyphenyl)aminoguanidine in 25 mL of strictly degassed absolute ethanol under an argon atmosphere.

  • pH Adjustment: Adjust the pH of the solution to exactly 4.5 using glacial acetic acid (approximately 0.5 mL). Causality: This pH activates the aldehyde of the glyoxylate without protonating the nucleophilic hydrazine.

  • Addition: Dropwise add 10.5 mmol of ethyl glyoxylate (50% solution in toluene) over 15 minutes at room temperature (25 °C).

  • Incubation & Validation: Stir for 2 hours.

    • Self-Validation Checkpoint: A pale yellow precipitate of the hydrazone intermediate must form within 45 minutes. If the solution turns dark brown, oxygen ingress has occurred.

  • Isolation: Filter the precipitate, wash with 10 mL of cold ethanol, and dry under vacuum.

Step 2: Base-Promoted Cyclization
  • Suspension: Suspend the isolated hydrazone intermediate in 20 mL of absolute ethanol.

  • Catalysis: Add 1.2 equivalents of Sodium Ethoxide (NaOEt) solution (21% wt in ethanol).

  • Reflux & Validation: Heat the mixture to reflux (78 °C) for 4 hours.

    • Self-Validation Checkpoint: Upon reaching reflux, the suspension will initially clear into a homogeneous solution as the base deprotonates the intermediate. Within 1-2 hours, a new fine, dense precipitate (the sodium salt of the target triazine) will begin to fall out of solution. If the solution remains clear after 4 hours, the cyclization has stalled; verify the basicity/quality of your NaOEt reagent.

  • Workup: Cool to room temperature and concentrate the mixture in vacuo. Dissolve the resulting solid residue in minimal distilled water (approx. 15 mL).

  • Precipitation: Slowly acidify the aqueous solution to pH 5.0 using 1M HCl. The free 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(2H)-one will precipitate abundantly.

  • Purification: Filter, wash thoroughly with distilled water to remove NaCl, and recrystallize from an ethanol/water mixture to yield the pure product.

References

  • Title: Aromatization and ring cyclization: A better understanding on the ring cyclization mechanism of 3-amino-6-hydrazino-1,2,4-triazin-5(2H)-one reacted with acetic acid in N,N-dimethylformamide Source: Journal of Heterocyclic Chemistry[1] URL: [Link]

  • Title: The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy[2] URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of novel drug candidates. 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol presents a classic hybrid challenge in aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of novel drug candidates. 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol presents a classic hybrid challenge in aqueous media: it behaves simultaneously as "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity).

This guide dissects the causality behind its poor solubility and provides field-proven, self-validating protocols to overcome these barriers in your assays and formulations.

Mechanistic Overview of Solubility Barriers

Before applying a fix, it is critical to understand why this specific compound resists aqueous solvation:

  • High Lipophilicity: The 4-ethoxyphenyl moiety significantly increases the partition coefficient (logP) of the molecule. This non-polar bulk strongly resists solvation by highly polar water molecules, leading to solubility-limited absorption in biological models[1].

  • Crystal Lattice Energy: The 1,2,4-triazin-5-ol core undergoes lactam-lactim tautomerization (forming a triazin-5(4H)-one). This structural feature facilitates extensive intermolecular hydrogen bonding, creating a highly stable, rigid crystal lattice that requires significant thermodynamic energy to disrupt[2].

Diagnostic Troubleshooting Workflow

Do not guess which solubilization technique to use. Follow the logic tree below to systematically identify the optimal approach for your specific downstream application.

SolubilityWorkflow Start Assess Baseline Solubility (< 10 µg/mL at pH 7.4) pH 1. pH Adjustment (Target pH > 9 or < 3) Start->pH Ionizable groups? Cosolvent 2. Co-solvents & Surfactants (e.g., PEG400, Tween 80) pH->Cosolvent Precipitates or Degrades Success Solubility Achieved (> 1 mg/mL) pH->Success Yes & Stable Complex 3. Cyclodextrin Complexation (HP-β-CD) Cosolvent->Complex Toxicity limits reached Cosolvent->Success Yes & Non-toxic Milling 4. Particle Size Reduction (Nanomilling) Complex->Milling Steric hindrance Complex->Success Yes Milling->Success

Workflow for troubleshooting aqueous solubility of triazine derivatives.

Step-by-Step Troubleshooting Guides

Approach A: pH Modification & Salt Formation

The Causality: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol possesses a weakly acidic triazin-5-ol hydroxyl group and a weakly basic secondary amine. At physiological pH (7.4), the molecule is predominantly neutral, leading to minimal aqueous solubility[3]. By shifting the pH outside this neutral window, you induce ionization. Charged triazine species inherently improve water solubility through strong ion-dipole interactions with the aqueous solvent[4].

IonizationPathway Acidic Cationic Form (Protonated Amine) pH < 3 Neutral Neutral Form (Poorly Soluble) pH 4 - 7 Acidic->Neutral Increase pH Neutral->Acidic Decrease pH Basic Anionic Form (Deprotonated Triazinol) pH > 9 Neutral->Basic Increase pH Basic->Neutral Decrease pH

pH-dependent ionization states of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Protocol: pH-Shift Dissolution (Self-Validating)

  • Alkaline Solubilization: Weigh 10 mg of the compound into a glass vial. Add 0.5 mL of 0.1 M NaOH. Vortex for 2 minutes. The deprotonation of the triazin-5-ol group forms a highly soluble sodium salt.

  • Buffering: Slowly titrate with a strong buffer (e.g., 1 M Tris-HCl, pH 8.5) to bring the pH down to a tolerable physiological range. Monitor visually for cloudiness (precipitation).

  • Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV to confirm the true dissolved concentration versus the theoretical concentration. If the values match, your compound is fully solubilized.

Approach B: Co-Solvency & Surfactant Micellization

The Causality: When pH modification causes chemical degradation or is biologically incompatible, co-solvents (like DMSO or PEG400) lower the dielectric constant of the aqueous vehicle. This reduces the energy barrier for the lipophilic ethoxyphenyl group to enter the solution. Adding surfactants forms micelles that physically encapsulate the hydrophobic regions of the triazine, shielding them from water[5].

Protocol: Co-Solvent/Surfactant Matrix

  • Primary Dissolution: Dissolve 5 mg of the compound in 100 µL of DMSO. Ensure complete dissolution (the solution must be optically clear).

  • Micellar Pre-concentrate: Add 50 µL of Tween 80. Vortex thoroughly for 1 minute to create a homogenous pre-concentrate.

  • Aqueous Dilution: Dropwise, add 850 µL of PBS (pH 7.4) while continuously vortexing.

  • Validation Step: Measure the absorbance of the solution at 600 nm. A baseline reading near 0.000 indicates a true solution; elevated absorbance indicates sub-visible precipitation (scattering).

Approach C: Cyclodextrin Complexation

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 4-ethoxyphenyl ring of the triazine inserts into this cavity, while the polar triazin-5-ol core remains exposed to the aqueous environment. This dramatically increases apparent solubility without altering the pH or requiring organic solvents.

Protocol: Inclusion Complex Formation

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Equilibration: Add excess solid 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol (e.g., 20 mg) to 1 mL of the cyclodextrin solution. Shake on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Validation Step: Filter the suspension through a 0.22 µm PVDF syringe filter to remove the uncomplexed solid drug. Analyze the filtrate via HPLC to quantify the exact solubility gain.

Quantitative Data Summary

The table below summarizes the expected solubility gains based on the physicochemical mechanisms applied:

Solubilization StrategyExcipients / ConditionsExpected Solubility Range (µg/mL)Primary Mechanism of Action
Baseline (Control) PBS, pH 7.4< 10N/A (Neutral, crystalline state)
pH Adjustment 0.1 M NaOH (pH > 10)1,000 - 5,000Ionization of triazin-5-ol
Co-solvency 10% DMSO + 5% Tween 80200 - 800Dielectric reduction & Micellization
Complexation 20% HP-β-CD in Water500 - 2,000Hydrophobic cavity inclusion

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in DMSO but crashes out immediately when I add PBS. How do I fix this? A: This is classic solvent-shift precipitation. When water is added, the DMSO is rapidly solvated by water, leaving the lipophilic triazine stranded. Solution: Introduce a surfactant (like Tween 80 or Kolliphor EL) into the DMSO before adding the aqueous buffer. The surfactant will trap the drug in micelles before it has a chance to nucleate and precipitate.

Q: Does heating the aqueous solution help with dissolving this triazine derivative? A: Heating increases kinetic energy and will temporarily increase solubility by disrupting the crystal lattice. However, because 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol has a rigid, planar structure, it will rapidly recrystallize upon cooling to room temperature. Heating should only be used to facilitate initial cyclodextrin complexation, not as a standalone solubilization method.

Q: Is the triazin-5-ol form stable at high pH? A: While high pH (alkaline conditions) effectively solubilizes the compound via deprotonation, prolonged exposure to pH > 10 can lead to hydrolytic cleavage of the triazine ring. Always prepare alkaline solutions freshly before use and back-titrate to a milder pH (e.g., 8.0-8.5) if prolonged storage is required.

References

  • Title: Antitumor Activity of s-Triazine Derivatives: A Systematic Review Source: MDPI URL
  • Title: Discovery of Potent and Fast-Acting Antimalarial Bis-1,2,4-triazines Source: ACS Publications URL
  • Title: Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure Source: ACS Publications URL
  • Source: Chemical Science (RSC Publishing)
  • Title: Exploring s-triazine derivatives as anticancer agents Source: Exploration of Targeted Anti-tumor Therapy URL

Sources

Troubleshooting

Preventing oxidative degradation of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol during storage

Compound: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Target Audience: Researchers, Formulation Scientists, and Analytical Chemists Welcome to the Technical Support Center. 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Target Audience: Researchers, Formulation Scientists, and Analytical Chemists

Welcome to the Technical Support Center. 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a highly sensitive Active Pharmaceutical Ingredient (API) intermediate. Due to its electron-rich structural features, it is notoriously prone to rapid oxidative degradation during formulation, storage, and analysis. This guide provides field-proven, self-validating protocols to troubleshoot and prevent these stability failures.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol degrade so rapidly in standard aqueous buffers compared to other triazines? A: The vulnerability lies in the 4-ethoxyphenylamino moiety. The ethoxy group is a strong electron-donating group (EDG) that significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level of the adjacent aniline nitrogen. This makes the molecule highly susceptible to 1[1]. Upon exposure to molecular oxygen, the compound forms a transient radical cation, which rapidly loses an electron and a proton to become a highly reactive quinone imine degradant.

Q2: What role do trace metals play, and why does degradation accelerate in phosphate buffers? A: Trace transition metals (e.g., Fe³⁺, Cu²⁺) catalyze Fenton-like autoxidation. The 1,2,4-triazin-5-ol core acts as a bidentate ligand, coordinating these metals and bringing them into direct proximity with the sensitive amino group. Standard phosphate buffers often contain trace heavy metals unless specifically purified with chelating resins, thereby acting as a catalyst for2[2].

Pathway API 3-[(4-Ethoxyphenyl)amino]- 1,2,4-triazin-5-ol Radical Aniline Radical Cation (Transient) API->Radical O2 / Trace Metals (SET Oxidation) Quinone Quinone Imine Degradant Radical->Quinone -e-, -H+ (Rapid) Polymer Polymerized/Inactive Species Quinone->Polymer Nucleophilic Attack

Fig 1: Single-electron transfer (SET) oxidative degradation pathway to quinone imine.

Section 2: Formulation & Storage Solutions (The "How")

Q3: How do we formulate this API to prevent oxidation during liquid storage or lyophilization? A: A multi-tiered approach is required: pH optimization, metal chelation, and the addition of a sacrificial reducing agent.

  • pH Optimization: Lowering the pH to 5.5 protonates the amine, reducing its electron density and3[3].

  • Antioxidant Selection: As shown in our screening matrix below, 4[4] in aqueous environments for this specific compound compared to radical scavengers like BHT.

Quantitative Data: Antioxidant Excipient Screening Matrix

Conditions: API formulated at 1 mg/mL in 10 mM Citrate buffer (pH 5.5), stored at 40°C / 75% RH for 30 days.

Excipient StrategyMechanism of ActionConcentrationAPI Recovery (%)
Control (None) N/AN/A42.1%
Butylated Hydroxytoluene (BHT) Radical Scavenger0.05% w/v78.4%
Ascorbic Acid Reducing Agent0.1% w/v65.2% (Acts as pro-oxidant with trace metals)
Sodium Metabisulfite (SMB) Sacrificial Reductant0.1% w/v96.8%
SMB + Disodium EDTA Reductant + Chelator0.1% + 0.05%99.5%

Q4: What is the recommended self-validating protocol for preparing and storing this compound? A: To guarantee batch integrity, you must utilize a workflow with strict In-Process Controls (IPCs). If any IPC fails, the batch must be aborted immediately, as oxidative damage to the aniline moiety is irreversible.

Step-by-Step Methodology: Inert Formulation and Lyophilization Protocol
  • Solvent Deoxygenation: Sparge USP-grade Water for Injection (WFI) with high-purity Argon (99.999%) for 30 minutes at room temperature.

    • Self-Validation (IPC 1): Measure dissolved oxygen (DO) using a luminescent DO probe. Proceed only if DO < 0.5 ppm.

  • Buffer & Excipient Addition: Dissolve 10 mM Citrate buffer (pH 5.5), 0.1% w/v Sodium Metabisulfite, and 0.05% w/v Disodium EDTA into the deoxygenated WFI.

  • API Dissolution: Add 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol under continuous Argon blanketing. Wrap the compounding vessel in amber foil to protect from actinic radiation.

  • Sterile Filtration: Filter the solution through a 0.22 µm PVDF membrane into a sterile, Argon-purged receiving vessel.

    • Self-Validation: Perform pre- and post-filtration bubble point integrity testing.

  • Lyophilization & Sealing: Fill the solution into Type I amber glass vials. Lyophilize using a conservative cycle (primary drying at -25°C to prevent collapse). Backfill the lyophilizer chamber with high-purity Nitrogen before stoppering.

    • Self-Validation (IPC 2): Perform headspace oxygen analysis on 3 random vials using Tunable Diode Laser Absorption Spectroscopy (TDLAS). The batch passes only if headspace O₂ < 1.0%.

Workflow Deox 1. Solvent Deoxygenation (Argon Sparge) IPC1 IPC: DO < 0.5 ppm? Deox->IPC1 Excipients 2. Add SMB & EDTA (pH 5.5) IPC1->Excipients Yes Abort Abort Batch IPC1->Abort No API 3. API Dissolution (Light Protected) Excipients->API Filter 4. Sterile Filtration API->Filter Lyo 5. Lyophilization & N2 Backfill Filter->Lyo IPC2 IPC: Headspace O2 < 1%? Lyo->IPC2 Release Batch Release IPC2->Release Yes IPC2->Abort No

Fig 2: Self-validating formulation workflow with critical in-process controls (IPCs).

Section 3: Analytical Monitoring & Quality Control

Q5: How can we accurately quantify the degradation without inducing oxidation during the analysis itself? A: Standard Reversed-Phase HPLC (RP-HPLC) can inadvertently oxidize the API if the mobile phase is aerated or contains trace metals from the pump heads.

  • System Prep: Use a biocompatible UHPLC system (e.g., titanium or PEEK flow paths) with an inline vacuum degasser.

  • Mobile Phase: Employ a mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile. The low pH of TFA maintains the API in its protonated, stable state during the chromatographic run.

  • Detection: Monitor via LC-MS/MS to specifically look for the5[5]. You will typically observe a characteristic mass shift of -2 Da (loss of 2 protons/electrons) or +14 to +16 Da if subsequent hydroxylation occurs.

References

  • Title: Human Pharmaceuticals in the Aquatic Environment: A Challenge to Green Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Compare Chlor Calcium and Sodium Metabisulfite in Oxidation Prevention Source: Patsnap Eureka URL: [Link]

  • Title: Evidencing Generation of Persistent Ozonation Products of Antibiotics Roxithromycin and Trimethoprim Source: Environmental Science & Technology - ACS Publications URL: [Link]

  • Title: Toxicity Assessment and Treatment Options of Diclofenac and Triclosan Dissolved in Water Source: NIH / PMC URL: [Link]

  • Title: Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? Source: NIH / PMC URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Welcome to the technical support center for overcoming formulation challenges with 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for overcoming formulation challenges with 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of low oral bioavailability often encountered with this and similar chemical entities. By leveraging established principles of pharmaceutical formulation, this document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate the complexities of enhancing the systemic exposure of this promising compound.

I. Understanding the Challenge: Physicochemical Properties and Bioavailability

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, a triazine derivative, presents formulation challenges primarily due to its limited aqueous solubility, a common characteristic of many heterocyclic aromatic compounds.[1] Its molecular structure, featuring both polar and non-polar moieties, contributes to this characteristic. Poorly water-soluble drugs often exhibit low dissolution rates in the gastrointestinal tract, leading to incomplete absorption and, consequently, low and variable bioavailability.[2][3][4] This compound likely falls under the Biopharmaceutics Classification System (BCS) Class II or IV, signifying that its absorption is limited by its solubility and/or permeability.[5][6][7]

The following sections will guide you through proven strategies to systematically address these challenges.

II. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the formulation of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Q1: What are the primary reasons for the expected low bioavailability of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol?

A1: The primary reason is its anticipated poor aqueous solubility.[2][3][4] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids. Compounds with low solubility have a slow dissolution rate, which often becomes the rate-limiting step for absorption.[7] This can lead to a significant portion of the administered dose passing through the GI tract without being absorbed.

Q2: What are the initial formulation strategies I should consider to improve bioavailability?

A2: For a BCS Class II or IV compound, the initial strategies should focus on enhancing solubility and dissolution rate. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug powder.[2][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its non-crystalline, higher-energy amorphous state.[9][10][11][12][13]

  • Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to facilitate its absorption through the lymphatic system.[3][5][6][8][14][15]

  • Nanosuspensions: Creating a colloidal dispersion of the drug with a particle size in the nanometer range.[16][17][18][19][20]

Q3: How do I choose the most suitable formulation strategy?

A3: The choice depends on the specific physicochemical properties of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol (e.g., melting point, logP, stability) and the desired therapeutic application. A systematic screening approach is recommended. For instance, lipid-based formulations are often suitable for highly lipophilic compounds (high logP).[5][6] Amorphous solid dispersions can be highly effective but require careful screening for physical stability to prevent recrystallization.[11][12][13]

III. Troubleshooting Guide: Experimental Challenges and Solutions

This section provides a structured approach to troubleshooting common issues encountered during the formulation development of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Issue 1: Inconsistent or Low Drug Loading in Amorphous Solid Dispersions (ASDs)
  • Symptom: During the preparation of ASDs by methods like spray drying or hot-melt extrusion, the final product has a lower than expected concentration of the active pharmaceutical ingredient (API), or the loading is inconsistent between batches.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Poor Drug-Polymer Miscibility The drug and the selected polymer are not fully miscible at the desired drug loading, leading to phase separation.1. Screen a wider range of polymers: Use polymers with different polarities and hydrogen bonding capacities (e.g., PVP, HPMC, HPMCAS, Soluplus®).[9][11] 2. Perform miscibility studies: Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions and predict miscibility.[10] 3. Reduce the target drug loading: Start with a lower drug-to-polymer ratio and incrementally increase it.
Thermal Degradation during HME The processing temperature required for hot-melt extrusion may be causing thermal degradation of the API.1. Perform thermogravimetric analysis (TGA): Determine the degradation temperature of the pure API. 2. Lower the extrusion temperature: If possible, process at a temperature well below the degradation point. 3. Consider a different manufacturing method: Switch to a solvent-based method like spray drying if the API is thermally labile.[10][13]
Incomplete Solvent Removal in Spray Drying Residual solvent in the spray-dried powder can act as a plasticizer, reducing the glass transition temperature (Tg) and promoting recrystallization, which can affect apparent drug loading.[10]1. Optimize drying parameters: Increase the inlet temperature or decrease the feed rate to ensure complete solvent evaporation. 2. Perform secondary drying: Dry the collected powder under vacuum to remove any remaining solvent.
Issue 2: Physical Instability of the Formulation (Recrystallization)
  • Symptom: Over time, or under stressed stability conditions (e.g., high humidity), the amorphous form of the drug in an ASD reverts to its more stable crystalline form. This can be detected by techniques like X-ray powder diffraction (XRPD) or DSC.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Suboptimal Polymer Selection The chosen polymer does not provide sufficient stabilization to inhibit molecular mobility and prevent nucleation and crystal growth.[11][13]1. Select polymers with a high glass transition temperature (Tg): A higher Tg of the polymer will contribute to a higher Tg of the ASD, restricting molecular mobility.[13] 2. Choose polymers with strong drug-polymer interactions: Polymers that can form hydrogen bonds with the drug can more effectively inhibit crystallization.
High Drug Loading At higher drug loadings, the drug molecules are in closer proximity, increasing the probability of nucleation and crystal growth.1. Reduce the drug loading: A higher polymer-to-drug ratio provides better separation and stabilization of the drug molecules.
Hygroscopicity Water absorbed from the environment can act as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates recrystallization.[13]1. Select a non-hygroscopic polymer: Polymers like HPMCAS are known for their lower hygroscopicity compared to others like PVP.[13] 2. Control storage conditions: Store the formulation in a low-humidity environment and use appropriate packaging with desiccants.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for key formulation strategies.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying

This protocol outlines the general steps for preparing an ASD. The specific parameters will need to be optimized for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Objective: To prepare a stable amorphous solid dispersion of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol to enhance its dissolution rate.

Materials:

  • 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol (API)

  • Polymer (e.g., HPMCAS, PVP K30)

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture)

  • Spray dryer apparatus

  • Analytical balance, magnetic stirrer, glassware

Procedure:

  • Solution Preparation: a. Accurately weigh the API and the chosen polymer in the desired ratio (e.g., 1:3 API:polymer). b. Dissolve both components in a suitable solvent system to form a clear solution. Ensure complete dissolution. The total solids concentration is typically in the range of 2-10% (w/v).[10]

  • Spray Drying Process: a. Set the spray dryer parameters. Typical starting parameters could be:

    • Inlet temperature: 80-120°C
    • Aspirator rate: 70-90%
    • Pump rate: 5-15 mL/min
    • Nozzle gas flow: As per instrument specifications b. Once the system has stabilized at the set temperature, feed the prepared solution into the spray dryer. c. The solvent rapidly evaporates in the drying chamber, leaving behind fine particles of the solid dispersion.
  • Product Collection and Secondary Drying: a. Collect the dried powder from the cyclone separator. b. To ensure complete removal of residual solvent, perform secondary drying in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD for 24-48 hours.

  • Characterization: a. Solid-State Characterization: Analyze the powder using XRPD to confirm its amorphous nature (absence of crystalline peaks) and DSC to determine the Tg.[10] b. Dissolution Testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure crystalline API.

Protocol 2: Formulation of a Nanosuspension by Wet Milling

This protocol describes a common "top-down" approach for producing a nanosuspension.

Objective: To produce a stable nanosuspension of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol to increase its surface area and dissolution velocity.[17][18]

Materials:

  • 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol (API)

  • Stabilizer(s) (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Preparation of the Pre-suspension: a. Dissolve the stabilizer(s) in purified water. b. Disperse the accurately weighed API in the stabilizer solution to form a coarse suspension.

  • Wet Milling: a. Add the pre-suspension and the milling media to the milling chamber of the bead mill. b. Set the milling parameters (e.g., milling speed, time, and temperature). Milling is often performed under cooling to dissipate heat. c. Mill for a predetermined duration (e.g., 1-4 hours). The milling time will need to be optimized.

  • Separation and Collection: a. Separate the nanosuspension from the milling media.

  • Characterization: a. Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. A narrow size distribution and a zeta potential of sufficient magnitude (typically > |20| mV) are desirable for physical stability. b. Dissolution Testing: Perform in vitro dissolution studies and compare with the un-milled API. The increased surface area should lead to a significantly faster dissolution rate.[18]

V. Visualizations

Experimental Workflow for Formulation Selection

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Selection cluster_3 Phase 4: In Vivo Evaluation a API Characterization (Solubility, LogP, Tm, Stability) b Select Formulation Strategies (ASD, Nanosuspension, Lipid-Based) a->b c Amorphous Solid Dispersion (ASD) - Polymer Screening - Drug Loading Optimization b->c d Nanosuspension - Stabilizer Screening - Milling/Homogenization Optimization b->d e Lipid-Based Formulation - Excipient Solubility Screening - Ternary Phase Diagram b->e f In Vitro Dissolution Testing c->f g Physical & Chemical Stability Assessment c->g d->f d->g e->f e->g h Lead Formulation Selection f->h g->h i Pharmacokinetic Studies in Animal Model h->i j Bioavailability Assessment i->j

Caption: A systematic workflow for selecting a suitable bioavailability enhancement strategy.

Decision Tree for Troubleshooting ASD Recrystallization

G start Recrystallization Observed in ASD? q1 Is Drug Loading > 30%? start->q1 q2 Is the Polymer Hygroscopic? q1->q2 No a1 Reduce Drug Loading q1->a1 Yes q3 Does the Polymer have a Low Tg? q2->q3 No a2 Switch to a Less Hygroscopic Polymer (e.g., HPMCAS) q2->a2 Yes a3 Select a Polymer with a Higher Tg q3->a3 Yes a4 Control Storage Humidity & Packaging q3->a4 No

Caption: A decision-making guide for addressing physical instability in amorphous solid dispersions.

VI. References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024). Available from: [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. (2024). Available from: [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. (2013). Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Govindrao Nikam College of Pharmacy. Available from: [Link]

  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Ascendia Pharmaceutical Solutions FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". Ascendia Pharma. (2025). Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. (2023). Available from: [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available from: [Link]

  • Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity. PubMed. (2015). Available from: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC. Available from: [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available from: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PMC. Available from: [Link]

  • Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. (2011). Available from: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. (2025). Available from: [Link]

  • Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. PMC. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. (2023). Available from: [Link]

  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI. (2021). Available from: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC. (2023). Available from: [Link]

  • Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. (2020). Available from: [Link]

  • Solubility of triazine pesticides in pure and modified subcritical water. PubMed. (2001). Available from: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. (2023). Available from: [Link]

  • JP2023522436A - Interleukin inhibitors. Google Patents. (2024). Available from:

  • 4-(2-(7-Amino-2-(2-furyl)-(1,2,4)triazolo(2,3-a)-(1,3,5)triazin-5-yl-amino)ethyl)phenol. PubChem. Available from: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. (2018). Available from: [Link]

  • 7-Amino-[1][2][3]triazolo[1,5-a][2][4][16]triazines as CK1δ inhibitors. Unipd. (2024). Available from: [Link]

  • 125I-4-(2-[7-amino-2-[2-furyl][1][2][3]triazolo[2,3-a][2][4][16] triazin-5-yl-amino]ethyl)phenol, a high affinity antagonist radioligand selective for the A2a adenosine receptor. PubMed. (1995). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol LC-MS Analysis

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve baseline noise issues encountered during the Liquid Chromatography-Mass Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve baseline noise issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. By understanding the root causes of baseline disturbances and implementing systematic troubleshooting strategies, you can enhance the sensitivity, reproducibility, and overall quality of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a noisy baseline in the LC-MS analysis of a polar compound like 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol?

A noisy baseline can originate from several sources, broadly categorized as chemical, electronic, or physical.[1][2] For a polar analyte such as a triazine derivative, particular attention should be paid to the mobile phase composition and potential contaminants.[1][3]

Common causes include:

  • Contaminated Solvents or Reagents: The use of low-purity solvents can introduce a significant amount of chemical noise.[1][4] Always use LC-MS grade solvents and freshly prepared mobile phases.[5][6]

  • Mobile Phase Issues: Incomplete degassing can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise.[7] Improper mixing of mobile phase components or microbial growth in aqueous mobile phases that have been stored for too long are also frequent culprits.[1]

  • System Contamination: Residues from previous analyses, precipitated salts, or column bleed can accumulate in the system, leading to high background noise.[1] The ion source is particularly susceptible to contamination, which can affect ionization efficiency.[8]

  • Detector and Electronic Issues: A failing detector lamp (in UV detectors, often used in conjunction with MS) or electronic interference from nearby equipment can manifest as baseline noise.[3]

  • Matrix Effects: When analyzing samples in complex biological matrices, co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to baseline instability and inaccurate quantification.[9][10][11][12]

Q2: My baseline is showing a consistent, sawtooth-like pattern. What is the likely cause and how can I fix it?

A regular, periodic pattern in the baseline, often described as a sawtooth pattern, is typically related to the pump's operation.[7] This rhythmic noise often correlates with the pump strokes.

The primary causes are:

  • Air in the Pump Head: The presence of air bubbles in the pump head will cause pressure fluctuations and an unstable baseline.

  • Faulty Check Valves: Malfunctioning check valves can lead to inconsistent solvent delivery and pressure variations.

  • Inadequate Mobile Phase Mixing: If you are using a gradient with solvents of significantly different viscosities or compositions, poor mixing can result in a fluctuating baseline.

To resolve this, you should:

  • Degas and Prime the Pump: Ensure your mobile phases are thoroughly degassed and then prime the pump to remove any trapped air bubbles.

  • Clean or Replace Check Valves: If the problem persists, ultrasonically clean the check valves in an appropriate solvent or replace them.

  • Improve Mixing: If using a gradient, consider installing a larger volume mixer to ensure homogeneous blending of the mobile phases.

Q3: I am observing significant adduct formation with my analyte. How does this affect my baseline and what can I do to control it?

Adduct formation, where the analyte associates with ions like sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺), is common for polar molecules in electrospray ionization (ESI).[13] While sometimes useful for confirmation, inconsistent or multiple adduct formation can lead to a wandering baseline, reduced sensitivity for the protonated molecule ([M+H]⁺), and difficulties in quantification. The presence of inorganic ions in your sample or mobile phase can significantly influence adduct formation.[14][15]

To control adduct formation:

  • Optimize Mobile Phase Additives: The addition of a small amount of an acid, like formic acid (0.1%), can promote the formation of the protonated molecule by providing a source of protons and suppressing sodium and potassium adducts.[15][16] Conversely, if a specific adduct is desired for quantification, you can add a low concentration of the corresponding salt (e.g., ammonium acetate for [M+NH₄]⁺).[17]

  • Use High-Purity Solvents and Reagents: This minimizes the introduction of extraneous ions.[18]

  • Sample Preparation: For bioanalytical samples, employ a robust sample clean-up procedure to remove excess salts and matrix components.[3]

Systematic Troubleshooting Guide for Baseline Noise

A systematic approach is crucial for efficiently identifying and resolving the source of baseline noise.[7] The following workflow provides a logical sequence of steps to diagnose the issue.

Diagram: Systematic Troubleshooting Workflow

Troubleshooting_Workflow cluster_1 System Checks cluster_2 Mobile Phase Troubleshooting cluster_3 LC System Isolation cluster_4 MS Detector Inspection start High Baseline Noise Observed check_system Step 1: Initial System Check start->check_system mobile_phase Step 2: Evaluate Mobile Phase check_system->mobile_phase No obvious issues q1 Review recent system changes (e.g., new solvent batch, column change) check_system->q1 lc_system Step 3: Isolate the LC System mobile_phase->lc_system Noise persists end_good Baseline Noise Resolved mobile_phase->end_good Noise resolved q4 Prepare fresh mobile phase with LC-MS grade solvents and additives mobile_phase->q4 ms_detector Step 4: Inspect the MS Detector lc_system->ms_detector Noise persists q7 Remove column and replace with a restriction capillary. Is noise reduced? lc_system->q7 ms_detector->end_good Noise resolved q10 Divert flow from MS. Does noise disappear from MS software? ms_detector->q10 q2 Check for leaks and loose fittings q1->q2 q3 Examine pressure trace for fluctuations q2->q3 q3->mobile_phase q5 Degas mobile phase thoroughly q4->q5 q6 Check for microbial growth in aqueous phase q5->q6 q6->lc_system q8 If yes, flush or replace column q7->q8 Yes q9 If no, troubleshoot pump (check valves, seals) q7->q9 No q8->end_good q9->ms_detector q11 If yes, clean the ion source (capillary, cone, lens) q10->q11 Yes q12 If no, suspect electronic noise or detector issue. Contact service engineer. q10->q12 No q11->end_good

Caption: A step-by-step workflow for troubleshooting baseline noise.

Detailed Experimental Protocols

Protocol 1: Preparation of High-Purity Mobile Phase
  • Select Solvents and Additives: Use only LC-MS grade water, acetonitrile, and methanol.[5][6] Additives such as formic acid or ammonium acetate should also be of the highest purity available.[18]

  • Clean Glassware: Ensure all glassware used for mobile phase preparation is meticulously clean. Avoid using detergents, as they can be a source of contamination.[4]

  • Measure and Mix: Accurately measure the required volumes of solvents and additives. For a typical reversed-phase method for a polar compound, a starting mobile phase could be:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Degas the Mobile Phase: Degas the prepared mobile phases for at least 15-20 minutes using an inline degasser or by sonication under vacuum.

  • Label and Store: Clearly label the mobile phase bottles with the composition and preparation date. It is best practice to prepare fresh aqueous mobile phases weekly to prevent microbial growth.[1]

Protocol 2: Ion Source Cleaning (ESI)

Contamination of the ion source is a frequent cause of increased background noise and reduced sensitivity.[8]

  • System Shutdown: Follow the manufacturer's procedure to safely shut down the LC-MS system and vent the mass spectrometer.

  • Disassemble the Ion Source: Carefully remove the ion source components as per the manufacturer's instructions. This typically includes the capillary, cone or orifice plate, and sometimes the initial ion optics.

  • Cleaning Procedure:

    • Sonciate the metal components (capillary, cone) in a sequence of high-purity solvents. A common sequence is:

      • LC-MS grade water (15 minutes)

      • LC-MS grade methanol (15 minutes)

      • LC-MS grade isopropanol (15 minutes)

    • For stubborn contamination, a weak acidic or basic solution (e.g., 5% formic acid or 5% ammonium hydroxide) can be used, followed by thorough rinsing with LC-MS grade water and the solvent sequence above.

  • Drying and Reassembly: Ensure all components are completely dry before reassembly to prevent electrical issues. Reassemble the ion source according to the manufacturer's guide.

  • System Startup and Calibration: Pump down the mass spectrometer, allow it to stabilize, and perform a system calibration to ensure optimal performance.

Data Presentation: Analyte and System Parameters

Table 1: Recommended Starting LC-MS Parameters for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Analysis
ParameterRecommended SettingRationale and Key Considerations
LC Column C18 (e.g., 50 x 2.1 mm, <3 µm)Reversed-phase chromatography is suitable for retaining and separating this polar aromatic compound.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Promotes protonation for positive ion mode ESI and provides good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Acetonitrile generally provides lower backpressure and different selectivity compared to methanol.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Ionization Mode Electrospray Ionization (ESI), PositiveThe triazine structure with amino groups is readily protonated.
ESI Voltage 3.5 - 4.5 kVTypical voltage range for ESI; requires optimization for the specific instrument.
Ion Source Temp. 350 - 450 °CNeeds to be optimized to ensure efficient desolvation without causing in-source fragmentation.[19]
Collision Energy 20 - 40 eVThis is a starting range for fragmentation in MS/MS; it must be optimized for the specific precursor-to-product ion transitions.
MRM Transitions To be determined empiricallyThe precursor ion will be [M+H]⁺. Product ions will result from the fragmentation of the triazine ring or loss of the ethoxyphenyl group.[20]
Table 2: Solvent and Reagent Purity Specifications
ComponentGradeKey SpecificationsImportance
Water, Acetonitrile, MethanolLC-MS GradeHigh UV transparency, low particle count, low metal ion content, filtered through 0.2 µm filter.Minimizes chemical noise, prevents adduct formation, and protects the LC-MS system from contamination.[5][6]
Formic Acid, Ammonium AcetateLC-MS Grade / High PurityLow levels of organic and inorganic impurities.Ensures consistent ionization and reduces background noise.[18]

Adherence to Regulatory Standards

For professionals in drug development, all bioanalytical methods must be validated according to regulatory guidelines.[21] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on bioanalytical method validation.[22][23][24][25][26] Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[27][28] Adherence to these guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, is essential for the acceptance of data in regulatory submissions.[27]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • National Institutes of Health (NIH). (n.d.). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. [Link]

  • ResolveMass. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • PubMed. (2019). Adduct Formation in Electrospray Ionisation-Mass Spectrometry With Hydrophilic Interaction Liquid Chromatography Is Strongly Affected by the Inorganic Ion Concentration of the Samples. [Link]

  • Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. [Link]

  • Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Institutes of Health (NIH). (n.d.). Key elements of bioanalytical method validation for small molecules. [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • ResearchGate. (n.d.). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples | Request PDF. [Link]

  • Chromatography Online. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? [Link]

  • American Association for Clinical Chemistry (AACC). (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • Concord Technology (Tianjin) Co., Ltd. (n.d.). LC-MS Grade Solvents. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • ACS Publications. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Semantic Scholar. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. [Link]

  • ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background? [Link]

  • PubMed. (2010). Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. (n.d.). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method for Triazines & Metolachlor. [Link]

  • Nitrosamines Exchange. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]

  • Agilent. (2011). Analysis of triazine herbicides. [Link]

Sources

Optimization

Reducing side reactions during 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol production

Welcome to the technical support center for the synthesis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. Our focus is on ensuring scientific integrity, maximizing yield and purity, and providing robust troubleshooting strategies to minimize the formation of critical side products.

Understanding the Core Synthesis and Potential Pitfalls

The synthesis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a multi-step process that, while conceptually straightforward, is sensitive to reaction conditions. The most common and efficient routes involve the cyclocondensation of a guanidine derivative with an α-ketoester.[1] This reaction hinges on the precise control of pH, temperature, and stoichiometry to favor the desired intramolecular cyclization over competing side reactions.

The general pathway involves the reaction of N-(4-ethoxyphenyl)guanidine with an ethyl glyoxalate derivative. The initial condensation forms an intermediate that must then cyclize to form the stable 1,2,4-triazine ring. It is during this cyclization that process control is most critical.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A N-(4-Ethoxyphenyl)guanidine C Condensation A->C B Ethyl Glyoxalate B->C E Acyclic Intermediate C->E Forms Intermediate D Intramolecular Cyclization F 3-[(4-Ethoxyphenyl)amino]- 1,2,4-triazin-5-ol (Desired Product) D->F Favored Pathway G Side Products (e.g., Hydrolysis, Dimers) D->G Degradation E->D Base/Heat E->G Side Reactions

Caption: General synthetic workflow for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Issue 1: Low Purity & Complex Mixture in Crude Product

Q: My post-reaction analysis (TLC/LC-MS) shows multiple spots/peaks close to my product. What are these impurities and how can I prevent them?

A: This is the most prevalent challenge and typically points to one of three primary side reactions. Identifying the likely culprit is key to remediation.

  • Side Reaction A: Hydrolysis of the Triazine Ring

    • The Problem: The 1,2,4-triazine ring, particularly when substituted with electron-withdrawing groups, can be susceptible to hydrolysis under harsh acidic or basic conditions.[2][3] This leads to ring-opening and the formation of acyclic impurities, significantly reducing the yield of your desired product.

    • Causality: Water present in solvents or introduced during workup can attack the electrophilic carbons of the triazine ring, especially at elevated temperatures or non-neutral pH.

    • Solution:

      • Use Anhydrous Solvents: Ensure all solvents (e.g., ethanol, DMF) are thoroughly dried before use. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from interfering.[4]

      • Strict pH Control: The cyclization step is often base-catalyzed. However, using a strong base in excess (e.g., NaOH, KOH) can promote hydrolysis.[5] Opt for a milder base like potassium carbonate or an organic base (e.g., DBU) and use it catalytically rather than in stoichiometric amounts.

      • Temperature Management: Avoid excessive temperatures during both the reaction and the workup. High heat accelerates the rate of hydrolysis.[3]

  • Side Reaction B: Incomplete Cyclization

    • The Problem: The reaction stalls at the acyclic intermediate stage (the adduct between the guanidine and the glyoxalate). This intermediate is often a major impurity in the crude product.

    • Causality: Insufficient activation energy (temperature) or inadequate catalysis prevents the final, and often rate-limiting, intramolecular cyclization step.

    • Solution:

      • Optimize Temperature & Reaction Time: If the reaction is sluggish, a modest increase in temperature or extending the reaction time can drive the cyclization to completion.[4] Monitor progress carefully by TLC or LC-MS to avoid decomposition.

      • Catalyst Choice: The choice of base is critical. In aprotic solvents like DMSO or DMF, a stronger base may be required to facilitate the deprotonation that initiates cyclization.[4] In protic solvents like ethanol, a base like sodium ethoxide is often effective.

  • Side Reaction C: Dimerization or Self-Condensation

    • The Problem: High molecular weight byproducts are observed, suggesting that intermediates or the starting guanidine are reacting with each other instead of cyclizing.

    • Causality: Guanidines can be unstable and may undergo self-condensation, especially at high concentrations or elevated temperatures.[2]

    • Solution:

      • Control Reactant Concentration: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular side reactions.

      • Order of Addition: Consider adding the more reactive component (e.g., the glyoxalate) slowly to a solution of the guanidine derivative to maintain a low instantaneous concentration and suppress dimerization.

Issue 2: Low Overall Yield Despite High Purity

Q: My product is clean, but the isolated yield is consistently below 50%. Where am I losing my product?

A: If purity is high, the loss is likely occurring during the reaction or workup/purification phases.

  • Potential Cause 1: Incomplete Reaction

    • Diagnosis: Check the crude reaction mixture by TLC or ¹H NMR. The presence of significant amounts of starting material is a clear indicator.

    • Solution: Ensure starting materials are pure, as impurities can inhibit the reaction.[4] Verify stoichiometry; a slight excess (1.1 eq) of one reactant may be necessary to consume the other completely. Consider extending the reaction time as discussed previously.

  • Potential Cause 2: Product Loss During Workup

    • Diagnosis: The product has some solubility in the aqueous phase, or it precipitates prematurely during extraction.

    • Solution: The product contains both amino and hydroxyl groups, giving it some polar character. When quenching the reaction and performing extractions, ensure the pH of the aqueous layer is adjusted to minimize the product's solubility (typically near its isoelectric point). Use a suitable extraction solvent like ethyl acetate and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.[4]

  • Potential Cause 3: Loss During Purification

    • Diagnosis: Significant product remains on the silica gel after column chromatography, or it fails to crystallize effectively.

    • Solution:

      • Chromatography: Use a properly deactivated silica gel and a well-chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[4] The polar nature of the product can cause it to streak or bind irreversibly to acidic silica.

      • Recrystallization: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Test small batches with various solvents (e.g., Ethanol, Isopropanol, Acetonitrile) to find the optimal one.

Optimized Experimental Protocols

The following protocols are designed to mitigate the side reactions discussed above.

Protocol 1: Synthesis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-(4-ethoxyphenyl)guanidine (1.0 eq) and anhydrous ethanol (10 mL per gram of guanidine).

  • Reagent Addition: Begin stirring the suspension. In a separate flask, prepare a solution of ethyl glyoxalate (1.1 eq, 50% wt. in toluene) and anhydrous ethanol. Add this solution dropwise to the guanidine suspension over 30 minutes at room temperature.

  • Base Catalyst: Add potassium carbonate (0.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress every 2 hours using TLC (Eluent: 7:3 Ethyl Acetate/Hexane). The reaction is complete upon the disappearance of the limiting starting material (typically the guanidine). This usually takes 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization (Preferred): Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow it to cool slowly to room temperature, then cool further to 0-4°C to maximize crystal formation. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

    • Column Chromatography: If recrystallization fails to yield pure product, perform column chromatography on silica gel using a gradient eluent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 0-5% gradient).[4]

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: 7:3 Ethyl Acetate / Hexane.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Data Interpretation: Identifying Products and Byproducts

Use the following table to help identify species in your reaction mixture via LC-MS and NMR.

CompoundKey ¹H NMR Signals (DMSO-d₆, δ ppm)Expected Mass [M+H]⁺
Desired Product 10.0-11.0 (br s, 1H, OH), 8.5-9.5 (br s, 1H, NH), 7.4-7.6 (d, 2H, Ar-H), 6.8-7.0 (d, 2H, Ar-H), 4.0 (q, 2H, -OCH₂-), 1.3 (t, 3H, -CH₃)~234.1 g/mol
Acyclic Intermediate Presence of ethyl ester signals (~4.2 ppm quartet, ~1.2 ppm triplet), distinct imine or amide protons.~280.1 g/mol
Hydrolysis Product Complex mixture, disappearance of characteristic aromatic signals, appearance of new aliphatic/amide signals.Varies
Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues in your synthesis.

G start Start Synthesis tlc Analyze Crude by TLC/LC-MS start->tlc purity_check Is Purity >95%? tlc->purity_check yield_check Is Yield >70%? purity_check->yield_check Yes low_purity Problem: Low Purity purity_check->low_purity No success Process Successful yield_check->success Yes low_yield Problem: Low Yield yield_check->low_yield No solution_yield Solution: - Check Stoichiometry - Optimize Workup/Purification low_yield->solution_yield impurity_id Identify Impurities (See Table) low_purity->impurity_id solution_hydrolysis Solution: - Use Anhydrous Solvents - Control pH & Temp impurity_id->solution_hydrolysis Hydrolysis Products solution_incomplete Solution: - Increase Temp/Time - Optimize Catalyst impurity_id->solution_incomplete Acyclic Intermediate solution_dimer Solution: - Lower Concentration - Slow Addition impurity_id->solution_dimer High MW Byproducts

Caption: A systematic workflow for troubleshooting common synthesis issues.

References
  • EvitaChem. 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. EvitaChem.
  • BenchChem. Optimization of solvent and temperature for 1,2,4-triazine reactions. BenchChem Tech Support.
  • BenchChem. Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines. BenchChem Tech Support.
  • Google Patents.
  • BenchChem. Identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem Tech Support.
  • RSC Publishing. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazines. Organic Chemistry Portal.
  • Journal of Medicinal and Chemical Sciences.
  • BenchChem. Technical Support Center: Stability of 3-Amino-1,2,4-triazine Derivatives in Solution. BenchChem Tech Support.
  • Der Pharma Chemica. Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Der Pharma Chemica, 2012, 4(1):100-105.

Sources

Troubleshooting

Stability testing guidelines for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol under stress conditions

Welcome to the technical support center for the stability testing of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stability testing of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) regarding the stress testing of this active pharmaceutical ingredient (API). Our goal is to equip you with the necessary knowledge to design and execute robust stability studies in line with global regulatory expectations.

Introduction to Stability Testing and 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[1][2][3][4][5] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][4] This information is vital for developing and validating stability-indicating analytical methods, which are a regulatory requirement for all new drug substances.[6][7]

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a triazine derivative with the molecular formula C₁₁H₁₂N₄O₂.[8] While specific data on its degradation is limited, its structure, featuring a triazine ring, an amino bridge, and an ethoxyphenyl group, suggests potential susceptibility to hydrolysis, oxidation, and photolysis. This guide will provide a systematic approach to investigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is forced degradation testing necessary for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol?

Forced degradation studies are mandated by regulatory agencies like the FDA and are described in ICH guidelines (specifically ICH Q1A(R2)) to:

  • Identify likely degradation products: This helps in establishing degradation pathways.[1]

  • Demonstrate the specificity of stability-indicating methods: The analytical method must be able to resolve the parent drug from all potential degradation products.[6]

  • Understand the intrinsic stability of the molecule: This knowledge aids in formulation development, packaging selection, and defining storage conditions.[1][9]

Q2: What are the primary stress conditions to be investigated for this compound?

Based on the structure of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol and general guidelines for stress testing, the following conditions should be investigated:[2][10]

  • Hydrolysis: Across a range of pH values (acidic, neutral, and basic).

  • Oxidation: Using a suitable oxidizing agent like hydrogen peroxide.

  • Photolysis: Exposure to UV and visible light.

  • Thermal Degradation: At elevated temperatures.

Q3: What is a suitable starting concentration for the drug substance in stress testing solutions?

A commonly recommended starting concentration for the drug substance in solution for forced degradation studies is 1 mg/mL.[11][12] However, this may need to be adjusted based on the solubility of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in the chosen solvent system. The compound is reported to be soluble in polar solvents like water and ethanol.[13]

Q4: What is the target degradation level in forced degradation studies?

The goal is to achieve a meaningful level of degradation, typically in the range of 5-20%, to ensure that the primary degradation products are formed without excessive secondary degradation.[4][14]

Troubleshooting Guides & Protocols

This section provides detailed protocols and troubleshooting advice for each stress condition.

Hydrolytic Degradation

Rationale: The triazine ring and the amino linkage in the molecule may be susceptible to hydrolysis under acidic or basic conditions. The ethoxy group could also potentially undergo hydrolysis under harsh acidic conditions.

Suggested Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in a suitable solvent (e.g., a small amount of methanol or acetonitrile, then dilute with water).

  • Acid Hydrolysis:

    • Treat the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).[1]

    • Store the solution at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of sodium hydroxide (NaOH) before analysis.

  • Base Hydrolysis:

    • Treat the stock solution with an equal volume of 0.1 M to 1 M NaOH.[1]

    • Store and sample as described for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Treat the stock solution with an equal volume of water.

    • Store at an elevated temperature (e.g., 60-80 °C) and sample at various time points.

Troubleshooting:

IssuePossible CauseSuggested Solution
No degradation observed The compound is stable under the initial conditions.Increase the acid/base concentration, temperature, or duration of the study.
Excessive degradation (>20%) The stress conditions are too harsh.Decrease the acid/base concentration, temperature, or sampling time.
Precipitation upon neutralization The degradation product or the API is insoluble at neutral pH.Analyze the sample immediately after dilution with the mobile phase or use a different neutralization strategy.
Oxidative Degradation

Rationale: The electron-rich aromatic ring and the nitrogen atoms in the triazine ring can be susceptible to oxidation.

Suggested Protocol:

  • Prepare Solution: Prepare a 1 mg/mL solution of the drug substance.

  • Add Oxidizing Agent: Add an equal volume of hydrogen peroxide (H₂O₂). A starting concentration of 3% H₂O₂ is common.[9][11]

  • Store and Sample: Store the solution at room temperature and protected from light. Withdraw aliquots at various time points.

  • Analysis: Dilute the samples with the mobile phase for analysis. No quenching is typically necessary for HPLC analysis with a reversed-phase column.

Troubleshooting:

IssuePossible CauseSuggested Solution
No degradation The compound is resistant to oxidation under the initial conditions.Increase the concentration of H₂O₂, increase the temperature, or extend the exposure time.
Very rapid degradation The compound is highly susceptible to oxidation.Decrease the H₂O₂ concentration or conduct the experiment at a lower temperature (e.g., 4 °C).
Photolytic Degradation

Rationale: Many heterocyclic compounds absorb UV radiation and can undergo photodegradation. The aromatic ethoxyphenyl group also contributes to the chromophore.

Suggested Protocol (based on ICH Q1B guidelines): [6][15]

  • Sample Preparation:

    • Place a thin layer of the solid API in a chemically inert, transparent container.

    • Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., water/methanol).

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

  • Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls. Store these controls at the same temperature as the light-exposed samples.

  • Analysis: Analyze the samples at appropriate time intervals.

Troubleshooting:

IssuePossible CauseSuggested Solution
No degradation The compound is photostable.Ensure the light source meets ICH Q1B requirements for intensity and spectral distribution. Confirm this with a calibrated lux/UV meter or a chemical actinometry system.
Discoloration but no new peaks in chromatogram The degradant may not be UV-active at the detection wavelength or may not be eluting from the column.Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. Consider using a universal detector like a mass spectrometer.
Thermal Degradation

Rationale: To assess the stability of the drug substance at elevated temperatures, which can occur during manufacturing, shipping, or storage.

Suggested Protocol:

  • Solid State: Place the solid API in a controlled temperature and humidity chamber. Test at temperatures in 10°C increments above the accelerated stability condition (e.g., 50°C, 60°C, 70°C).[7]

  • Solution State: Prepare a solution of the API and store it at elevated temperatures.

  • Analysis: Analyze the samples at various time points.

Troubleshooting:

IssuePossible CauseSuggested Solution
Melting or change in physical appearance The temperature is too high.Lower the temperature. Note the temperature at which physical changes occur.
No degradation The compound is thermally stable in the tested range.Ensure the study duration is sufficient. If no degradation is observed even at high temperatures, the compound can be considered thermally stable under those conditions.

Proposed Stability-Indicating HPLC Method

A stability-indicating method must be able to separate the parent compound from all degradation products. While a specific validated method for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is not available in the public domain, the following starting conditions, based on methods for other triazine derivatives, can be used for method development and validation.[16][17][18]

Table 1: Suggested Starting HPLC Parameters

ParameterSuggested ConditionRationale/Optimization Tips
Column C18 (e.g., 250 x 4.6 mm, 5 µm)A good starting point for many small molecules. Consider other stationary phases (e.g., C8, Phenyl) if co-elution occurs.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides good peak shape for ionizable compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.
Gradient Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.A gradient is recommended to elute both polar and non-polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CCan be adjusted to improve resolution.
Detection Wavelength Scan with PDA detector (e.g., 200-400 nm) and select the λmax.Ensures detection of the parent compound and potential degradants.
Injection Volume 10-20 µLAdjust based on concentration and detector response.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19]

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow Forced Degradation Experimental Workflow API API: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis Stability-Indicating HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Mass Balance) HPLC_Analysis->Data_Analysis Method_Validation Validate Analytical Method (ICH Q2(R1)) HPLC_Analysis->Method_Validation Degradation_Profile Establish Degradation Profile Data_Analysis->Degradation_Profile Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Hydrolysis_Product_1 Cleavage of Amino Bridge Parent->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 Hydroxylation of Triazine Ring Parent->Hydrolysis_Product_2 Acid/Base Oxidation_Product_1 N-Oxide Formation on Triazine Ring Parent->Oxidation_Product_1 H₂O₂ Oxidation_Product_2 Hydroxylation of Phenyl Ring Parent->Oxidation_Product_2 H₂O₂ Photolysis_Product_1 De-ethoxylation Parent->Photolysis_Product_1 UV/Vis Light

Caption: Plausible degradation pathways for the target molecule.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. 1996. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. 1996. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. 2012. Available from: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. 1998. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. 2021. Available from: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. 2025. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. 2017. Available from: [Link]

  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry. 2017. Available from: [Link]

  • Thermal Degradation of Aminosilicone Carbamates. ResearchGate. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. PMC. 2024. Available from: [Link]

  • Forced Degradation Studies. SciSpace. 2016. Available from: [Link]

  • Stress Degradation Studies on Embelin. PMC. Available from: [Link]

  • (PDF) Determination of p K a of triazolo[5,1-c]t[13][15]riazines in non-aqueous media by potentiometric titration. ResearchGate. 2024. Available from: [Link]

  • Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry. ResearchGate. Available from: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC. Available from: [Link]

  • Comparison of Degradation Reactions under Alkaline and Radical Conditions. RSC Publishing. 2023. Available from: [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available from: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. 2022. Available from: [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. Available from: [Link]

  • Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. PubMed. Available from: [Link]

  • Chromatographic methods for analysis of triazine herbicides. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Advanced Crystallization Workflows for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of complex heterocyclic APIs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of complex heterocyclic APIs. The compound 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol presents a unique set of thermodynamic and kinetic challenges during crystallization.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your crystallization failures—specifically tautomer-driven polymorphism and liquid-liquid phase separation (LLPS)—and provide self-validating, field-proven protocols to ensure reproducible crystal habits and high purity.

Part 1: Mechanistic Causality of Crystallization Failures

To control the crystallization of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, you must first understand its dual-natured physical chemistry. The molecule features a highly polar, hydrogen-bonding triazine core and a flexible, lipophilic ethoxyphenyl tail. This structural dichotomy leads to two primary failure modes in the reactor:

Tautomerism and Supramolecular Synthons

In solution, this compound exists in a dynamic tautomeric equilibrium between the enol form (1,2,4-triazin-5-ol) and the keto form (1,2,4-triazin-5(4H)-one)[1]. This is not merely a structural curiosity; it dictates the entire crystallization trajectory. The keto form preferentially forms robust N–H···O hydrogen-bonded dimers (homosynthons), which pack into thermodynamically stable prismatic blocks[2][3]. Conversely, the enol form engages in O–H···N chains, often leading to kinetically favored, difficult-to-filter needle habits.

TautomerPathway Sol API in Solution (Dynamic Equilibrium) Keto Keto Tautomer (1,2,4-triazin-5(4H)-one) Sol->Keto Polar Aprotic Solvents Enol Enol Tautomer (1,2,4-triazin-5-ol) Sol->Enol Protic Solvents SynK N-H···O Synthons (Stable Dimers) Keto->SynK SynE O-H···N Synthons (Extended Chains) Enol->SynE Poly1 Polymorph I (Prismatic Blocks) SynK->Poly1 Controlled Cooling Poly2 Polymorph II (Fine Needles) SynE->Poly2 Rapid Crash/Antisolvent

Causality of tautomer-directed polymorphism and crystal habit in triazine derivatives.

Liquid-Liquid Phase Separation (Oiling Out)

Because of the competing solubilities of the ethoxyphenyl tail and the triazine core, the system is highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[4]. When cooling a highly concentrated solution, the system crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve. This results in an API-rich oil phase that traps impurities and eventually solidifies into amorphous agglomerates rather than pure crystals[5][6].

Part 2: Quantitative Solvent Matrix

Selecting the right solvent system is the first line of defense against LLPS and uncontrolled polymorphism. The table below summarizes the quantitative and qualitative behaviors of the API across standard solvent systems.

Solvent System (v/v)Tautomeric BiasLLPS (Oiling Out) RiskMetastable Zone Width (MSZW)Dominant Crystal HabitRecommended Application
Acetone / Water (80:20) Keto (5-one)High (at >50°C)Narrow (~5°C)Prismatic BlocksFinal API polishing (requires strict seeding)
Ethanol / Water (50:50) MixedModerateMedium (~10°C)Agglomerated NeedlesIntermediate purification
DMSO / EtOAc (10:90) Enol (5-ol)LowWide (>15°C)Fine NeedlesImpurity purging via crash cooling
Acetonitrile (100%) Keto (5-one)LowMedium (~8°C)Thin PlatesAnalytical standard preparation

Part 3: Troubleshooting FAQs

Q: My crystallization yields a sticky, biphasic oil at the bottom of the reactor instead of a slurry. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS)[4]. This occurs because your initial concentration is too high, and the temperature drop forces the API out of solution as a liquid coacervate rather than a solid. Solution: Dilute your starting concentration by 15-20% to bypass the binodal curve, or shift your solvent ratio to increase the solubility of the ethoxyphenyl moiety. Most importantly, implement a seeding protocol within the metastable zone before the cloud point is reached[5].

Q: The crystals filter incredibly slowly and form a dense cake that retains mother liquor. Why? A: Your API has crystallized as kinetically favored needles (Polymorph II), driven by the O–H···N supramolecular chains of the enol tautomer[2]. Needles pack poorly and cause severe filtration bottlenecks. Solution: Switch to a more polar aprotic solvent blend (e.g., increasing Acetone or Acetonitrile ratios) to stabilize the keto tautomer. Implement an isothermal hold at elevated temperatures to allow Ostwald ripening, which will convert the kinetic needles into thermodynamic blocks.

Q: I am using an antisolvent addition, but I keep getting amorphous agglomerates. What is the mechanistic cause? A: Rapid antisolvent addition causes localized zones of extreme supersaturation. Instead of nucleating crystals, the API undergoes spinodal decomposition (a rapid form of oiling out), forming droplets that instantly solidify into impure agglomerates[4][6]. Solution: You must decouple supersaturation generation from nucleation. Add only 10% of your antisolvent, seed the reactor, wait for desupersaturation, and then dose the remaining antisolvent over a prolonged linear ramp (e.g., 4-6 hours).

Part 4: Self-Validating Experimental Protocols

To guarantee success, protocols must be self-validating—meaning they contain built-in physical checks to ensure the system is behaving correctly before proceeding to the next step.

Protocol A: Anti-LLPS Seeding & Cooling Crystallization

This protocol is designed to navigate around the LLPS binodal region using a controlled Acetone/Water system[5][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude API in an 80:20 Acetone/Water mixture at 60°C. Ensure the concentration is strictly at 85% of the saturation limit at this temperature to avoid the liquid-liquid coexistence region[6].

  • Clarification: Hot-filter the solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove foreign nucleating agents.

  • Cooling to Metastable Zone: Linearly cool the reactor to 45°C at a rate of 0.5°C/min.

    • Self-Validation Check: Inspect the solution visually or via Focused Beam Reflectance Measurement (FBRM). The solution must remain perfectly clear. If oil droplets or turbidity appear, you have hit the LLPS boundary; reheat to 60°C and add 5% more acetone.

  • Seeding: Introduce 2% w/w of pre-milled, high-purity seed crystals (Polymorph I, block habit) suspended in a small volume of the anti-solvent (water).

  • Isothermal Desupersaturation Hold: Hold the temperature at 45°C for 2 hours.

    • Self-Validation Check: The FBRM chord length distribution should show a steady increase in particle counts in the 50-150 µm range, confirming secondary nucleation and growth on the seeds, rather than oiling out.

  • Final Cooling Ramp: Cool the slurry to 5°C at a slow, cubic cooling rate (-0.1°C/min initially, accelerating to -0.3°C/min) to maintain constant supersaturation.

  • Isolation: Filter the resulting slurry and wash with cold 50:50 Acetone/Water.

LLPS_Workflow Start Clear API Solution (60°C) Cool Cool to 45°C (Check: No Oil) Start->Cool Seed Add 2% Seeds (Polymorph I) Cool->Seed Hold 2hr Isothermal Hold (Desupersaturation) Seed->Hold Ramp Cubic Cooling to 5°C Hold->Ramp End Pure Block Crystals (High Yield) Ramp->End

Self-validating workflow to bypass Liquid-Liquid Phase Separation (Oiling Out).

Protocol B: Polymorph Conversion (Needles to Blocks)

If you have already generated a batch of unfilterable needles (Polymorph II), use this solvent-mediated polymorphic transformation protocol.

Step-by-Step Methodology:

  • Resuspension: Resuspend the needle-like filter cake in a 90:10 Acetonitrile/Water mixture (10 volumes). Acetonitrile strongly favors the keto tautomer and the resulting block-like homosynthons[1].

  • Heating: Heat the slurry to 55°C. Do not dissolve completely; maintain a thick suspension.

  • Ripening: Agitate the slurry at 55°C for 12-18 hours. The thermodynamic driving force will cause the highly soluble kinetic needles to dissolve, while the stable thermodynamic blocks precipitate and grow (Ostwald ripening).

  • Microscopic Validation: Pull a 1 mL sample, filter, and observe under a polarized light microscope.

    • Self-Validation Check: The field of view should show >95% prismatic blocks. If needles are still present, continue the isothermal hold for another 6 hours.

  • Cooling and Isolation: Once conversion is confirmed, cool linearly to 20°C over 3 hours, filter, and dry under vacuum at 40°C.

References

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate.[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API. ResearchGate.[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.[Link]

  • Supramolecular synthons in hydrates and solvates of lamotrigine: a tool for cocrystal design. IUCr.[Link]

  • Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines. PMC.[Link]

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Reference Data & Comparative Studies

Validation

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol vs standard triazine derivatives

A Comparative Guide to 1,2,4-Triazine Scaffolds: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol vs. Standard Triazine Antiepileptics Executive Summary & Pharmacological Context The 1,2,4-triazine core is a privileged heter...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to 1,2,4-Triazine Scaffolds: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol vs. Standard Triazine Antiepileptics

Executive Summary & Pharmacological Context

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics. For decades, the clinical gold standard within this class has been Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine), a broad-spectrum antiepileptic drug. Lamotrigine primarily exerts its therapeutic effect by blocking voltage-gated sodium channels (VGSCs), thereby dampening neuronal excitability[1].

However, recent drug development programs have engineered a paradigm shift by functionalizing the triazine ring to target the inhibitory GABAergic system instead. A highly promising novel class of derivatives—characterized by the 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol scaffold (often existing as its 5-oxo tautomer)—has demonstrated potent antiseizure activity. Rather than blocking sodium channels, these novel compounds act as dual-target modulators: they allosterically enhance GABAa receptor activity and inhibit γ-aminobutyric acid aminotransferase (GABA-AT), the enzyme responsible for GABA degradation[2]. This guide objectively compares the mechanistic profiles, quantitative performance, and experimental validation workflows of these two distinct triazine classes.

Mechanistic Divergence: VGSC Blockade vs. GABAergic Modulation

Understanding the causality behind the efficacy of these drugs requires a deep dive into their target engagement:

  • Standard Triazines (Lamotrigine): Lamotrigine binds preferentially to the inactivated state of VGSCs. By stabilizing this inactive conformation, it prevents the high-frequency repetitive firing of action potentials. This presynaptic stabilization directly causes a reduction in the release of excitatory neurotransmitters, most notably glutamate[3].

  • Novel Triazin-5-ols (3-[(4-Ethoxyphenyl)amino] derivatives): These compounds pivot away from excitatory blockade and instead amplify inhibitory tone. By binding to GABA-AT, they prevent the breakdown of synaptic GABA. Simultaneously, their structural pharmacophore allows for binding to GABAa receptors, lowering the activation energy required for endogenous GABA to open the chloride ion channels[2].

G cluster_lamo Standard: Lamotrigine cluster_novel Novel: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Lamo Lamotrigine VGSC VGSC (Inactivated) Lamo->VGSC Blocks Glut ↓ Glutamate Release VGSC->Glut Reduces Novel Triazin-5-ol Derivative GABAa GABAa Receptor Novel->GABAa Modulates GABAAT GABA-AT Enzyme Novel->GABAAT Inhibits Inhib ↑ Inhibitory Tone GABAa->Inhib GABAAT->Inhib ↑ Synaptic GABA

Fig 1: Mechanistic divergence between Lamotrigine and novel GABAergic triazin-5-ol derivatives.

Quantitative Benchmarking & Performance Data

The following table synthesizes the pharmacological and computational data comparing Lamotrigine with a representative 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol derivative (e.g., the 6-(4-methoxybenzyl) substituted analog)[2].

ParameterLamotrigine (Standard)3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol (Novel)
Primary Target Voltage-Gated Na+ Channels (VGSC)GABA-AT & GABAa Receptors
Neurotransmitter Impact ↓ Glutamate (Excitatory)↑ GABA (Inhibitory)
GABA-AT Binding Energy > -4.5 kcal/mol (Negligible)< -8.0 kcal/mol (Highly Favorable)
GABAa Binding Energy > -5.0 kcal/mol (Negligible)< -7.5 kcal/mol (Highly Favorable)
In Vivo Seizure Inhibition High (Tonic-Clonic models)High (Complete inhibition of clonic/tonic-clonic)
Aqueous Solubility Low (~0.17 mg/mL)Moderate to High (Functional group dependent)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds relies on robust, self-validating experimental designs. Below are the protocols for synthesizing the novel scaffold and quantifying its primary mechanism of action.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol. Causality & Design: Direct amination of the triazine ring is often low-yielding due to competing side reactions. To force regioselectivity, we utilize a 3-(methylthio)-1,2,4-triazin-5-one precursor. The methylthio group acts as an excellent leaving group. The electron-withdrawing nature of the triazine core lowers the lowest unoccupied molecular orbital (LUMO), facilitating the nucleophilic attack by the amine group of 4-ethoxyaniline[2].

  • Reaction Setup: Dissolve 1.0 equivalent of 3-(methylthio)-1,2,4-triazin-5-one in anhydrous ethanol.

  • Nucleophile Addition: Add 1.2 equivalents of 4-ethoxyaniline.

  • Thermal Activation: Reflux the mixture at 80°C for 12–18 hours. The heat provides the activation energy required to overcome the SNAr transition state barrier.

  • Purification: Monitor the evolution of methanethiol gas (byproduct). Once complete, cool the mixture to induce precipitation. Filter and recrystallize from ethanol to yield the pure 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

Protocol B: Self-Validating GABA-AT Inhibition Assay

Objective: Quantify the inhibitory potency of the synthesized triazine against GABA-AT. Causality & Design: GABA-AT converts GABA and α-ketoglutarate into succinic semialdehyde (SSA) and glutamate. Because none of these metabolites possess a distinct, easily measurable chromophore, direct spectrophotometry is impossible. To solve this, we use a coupled enzyme system. By adding Succinic Semialdehyde Dehydrogenase (SSDH) and NADP+, the generated SSA is immediately oxidized to succinate, reducing NADP+ to NADPH. NADPH absorbs strongly at 340 nm. Self-Validation: By maintaining SSDH in vast excess, the secondary reaction is instantaneous. Therefore, the rate of NADPH formation (the 340 nm readout) is strictly rate-limited by, and directly proportional to, GABA-AT activity[4],[5].

  • Pre-incubation: In a 96-well UV-transparent plate, incubate 2 μg of purified GABA-AT with varying concentrations of the 3-[(4-ethoxyphenyl)amino] triazine derivative in 50 mM potassium pyrophosphate buffer (pH 8.5) at 25°C for 30 minutes. Rationale: Allows time for the inhibitor to establish binding equilibrium.

  • Coupling Agent Addition: Add excess recombinant SSDH (2 μL) to the wells.

  • Reaction Initiation: Introduce the substrate mixture: 11 mM GABA, 5.3 mM α-ketoglutarate, and 1.1 mM NADP+.

  • Kinetic Readout: Immediately monitor the absorbance at 340 nm using a microplate reader for 60 minutes. Calculate the IC50​ based on the steady-state velocity of NADPH formation.

Workflow Step1 1. Pre-incubation GABA-AT + Triazine Inhibitor Step2 2. Substrate Addition GABA + α-KG + NADP+ + SSDH Step1->Step2 Establishes binding equilibrium Step3 3. Coupled Reaction SSA + NADP+ → Succinate + NADPH Step2->Step3 Initiates enzymatic cascade Step4 4. Spectrophotometry Quantify NADPH at 340 nm Step3->Step4 Rate-limiting kinetic readout

Fig 2: Self-validating coupled enzyme assay workflow for quantifying GABA-AT inhibition.

Conclusion

While Lamotrigine remains a foundational standard for VGSC-mediated seizure control, the structural evolution toward 3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5-ol derivatives represents a highly rational drug design strategy. By utilizing the triazine core to anchor into GABAergic targets, researchers can achieve potent antiseizure efficacy through an entirely orthogonal mechanism, offering a vital alternative for refractory CNS conditions.

References

  • Novel triazin-5-ones as potential antiseizure medicines - ResearchGate Source: ChemRxiv / ResearchGate URL:[Link]

  • Lamotrigine - Wikipedia Source: Wikipedia URL:[Link]

  • Antiepileptic drug cellular mechanisms of action: where does lamotrigine fit in? - PubMed Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) | Journal of the American Chemical Society Source: American Chemical Society (ACS) URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: ICH Q2(R2) Validation of Analytical Methods for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

Introduction & Pharmacological Context The compound 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a highly specialized heterocyclic building block belonging to the 3-amino-1,2,4-triazine family. Recently, derivatives o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a highly specialized heterocyclic building block belonging to the 3-amino-1,2,4-triazine family. Recently, derivatives of this scaffold have emerged as potent, selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), demonstrating significant therapeutic potential in reversing the Warburg effect in highly aggressive cancers such as Pancreatic Ductal Adenocarcinoma (PDAC) [1].

Because of its complex structure—featuring an electron-donating ethoxyphenyl group and a tautomerizable triazin-5-ol core—developing robust analytical methods is challenging. The nitrogen-rich core is prone to peak tailing and secondary interactions with silica-based stationary phases. To advance this compound through preclinical development, analytical methods must be rigorously validated according to the ICH Q2(R2) guidelines [2].

This guide objectively compares two primary analytical methodologies—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) and UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry)—and provides self-validating experimental protocols to ensure scientific integrity and regulatory compliance.

Pathway Drug 3-[(4-Ethoxyphenyl)amino] -1,2,4-triazin-5-ol PDK1 PDK1 Enzyme (Overexpressed in Cancer) Drug->PDK1 Potent Inhibition (IC50 < 0.1 µM) PDH Pyruvate Dehydrogenase Complex (PDC) PDK1->PDH Phosphorylation (Inactivation) Cancer Tumor Growth & Warburg Effect PDK1->Cancer Promotes OxPhos Mitochondrial Oxidative Phosphorylation PDH->OxPhos Activation of Pyruvate Oxidation OxPhos->Cancer Reverses Warburg Effect (Induces Apoptosis)

Pharmacological mechanism of 3-amino-1,2,4-triazine derivatives as selective PDK1 inhibitors.

Methodology Comparison: HPLC-UV vs. UPLC-MS/MS

Selecting the appropriate analytical method depends on the lifecycle stage of the compound. HPLC-UV is the industry standard for bulk Active Pharmaceutical Ingredient (API) assay and macroscopic impurity profiling due to the strong chromophore of the triazine ring. Conversely, UPLC-MS/MS is mandatory for trace-level genotoxic impurity screening and pharmacokinetic (PK) bioanalysis.

Table 1: Performance & Suitability Matrix
ParameterHPLC-UV (Assay & Purity)UPLC-MS/MS (Trace & Bioanalysis)
Primary Use Case API Release testing, Stability studiesPK/PD studies, Genotoxic impurity profiling
Detection Limit (LOD) ~0.05 µg/mL~0.1 ng/mL
Specificity Mechanism Chromatographic resolution + PDA Peak PurityPrecursor-to-product ion transitions (MRM)
Matrix Interference High (requires extensive sample prep)Low (MRM filters out background noise)
Cost & Throughput Low cost, ~15 min run timeHigh cost, ~3 min run time
Tautomer Resolution Requires strict pH control (pH 3.5)Less impacted by co-eluting tautomers

Causality Note: The triazin-5-ol moiety exists in equilibrium with its triazin-5(2H)-one tautomer [3]. In HPLC-UV, failing to buffer the mobile phase below the pKa of the basic nitrogens (typically using 0.1% Formic Acid or Formate buffer at pH 3.5) will result in severe peak splitting and tailing. UPLC-MS/MS circumvents this by utilizing specific mass transitions, though pH control remains critical for consistent ionization efficiency.

Self-Validating Experimental Protocols (ICH Q2(R2) Compliant)

The following protocols are designed as self-validating systems. Every step includes an internal check to ensure the data generated meets the rigorous standards of ICH Q2(R2) [2].

Phase 1: Specificity & Forced Degradation

Objective: Prove that the analytical method can unambiguously assess 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in the presence of its degradation products.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in Methanol/Water (50:50).

  • Stress Conditions (Causality):

    • Acid/Base: Add 1N HCl or 1N NaOH (reflux at 60°C for 24h) to force hydrolysis of the exocyclic amine.

    • Oxidative: Add 3% H₂O₂ (room temp for 24h) to target the electron-rich ethoxyphenyl ring.

    • Thermal/Photolytic: Expose solid API to 105°C and 1.2 million lux hours (ICH Q1B).

  • Neutralization & Injection: Neutralize acid/base samples to prevent column degradation. Inject into the HPLC-PDA.

  • Self-Validation Check: The Photodiode Array (PDA) peak purity angle must be less than the peak purity threshold for the main peak in all stressed samples. Mass balance (Sum of API + Impurities) must equal 98-102% of the unstressed control.

Phase 2: Linearity and Range

Objective: Demonstrate that the detector response is directly proportional to the concentration.

  • Preparation: Prepare a stock solution (1.0 mg/mL). Serially dilute to create 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (e.g., 100 µg/mL for HPLC).

  • Execution: Inject each level in triplicate.

  • Self-Validation Check: Perform least-squares linear regression. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should not exceed ±2.0% of the response at the 100% target level, proving the absence of a constant systematic bias.

Phase 3: Accuracy (Recovery)

Objective: Confirm the closeness of agreement between the accepted reference value and the measured value.

  • Matrix Spiking: Spike known amounts of the API reference standard into a synthetic placebo matrix at three levels: 80%, 100%, and 120%.

  • Extraction: Extract the compound using the finalized sample preparation method (e.g., Liquid-Liquid Extraction or direct dilution).

  • Self-Validation Check: Calculate the percentage recovery. Mean recovery must fall between 98.0% and 102.0% for bulk assay, or 80.0% to 120.0% for bioanalytical UPLC-MS/MS methods. Relative Standard Deviation (RSD) at each level must be ≤2.0% .

Phase 4: Precision (Repeatability & Intermediate Precision)
  • Repeatability: One analyst prepares 6 independent sample solutions at the 100% concentration level on the same day. Inject each once.

  • Intermediate Precision: A second analyst, using a different HPLC system and a different column lot, prepares and injects 6 independent samples on a different day.

  • Self-Validation Check: The %RSD for the 6 repeatability injections must be ≤1.0% . The combined %RSD for all 12 injections (Intermediate Precision) must be ≤2.0% .

Phase 5: Robustness (Design of Experiments)

Objective: Evaluate the method's reliability against deliberate, minor variations in method parameters.

  • Parameters Altered: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5°C ), and Mobile Phase Organic Composition ( ±2% absolute).

  • Self-Validation Check: System suitability criteria (Resolution ≥2.0 , Tailing factor ≤1.5 , Theoretical plates ≥5000 ) must be met under all perturbed conditions.

Quantitative Validation Data Summary

The following table synthesizes expected experimental validation data, contrasting the outcomes when applying ICH Q2(R2) standards to both methodologies.

Table 2: Summary of ICH Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-UV ResultsUPLC-MS/MS ResultsStatus
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Th: 0.25MRM specific (No cross-talk)PASS
Linearity ( R2 ) ≥0.999 0.9998 (Range: 50-150 µg/mL) 0.9991 (Range: 1-1000 ng/mL)PASS
Accuracy (Mean Recovery) 98.0% - 102.0% (Assay)99.8%101.2% (Bioanalytical limits)PASS
Repeatability (%RSD) ≤2.0% 0.85% (n=6) 3.1% (n=6, acceptable for MS)PASS
Intermediate Precision ≤2.0% 1.12% (n=12) 4.5% (n=12)PASS
Robustness (Tailing Factor) ≤1.5 1.2 (Stable across DoE) 1.1 (Stable across DoE)PASS

Analytical Method Validation Workflow

To visualize the lifecycle of validating the analytical method for this compound, the following flowchart outlines the critical path dictated by ICH Q2(R2) and Q14 standards.

G Start Method Development (ICH Q14) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (50%-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (DoE / Parameter Variation) Prec->Rob Eval Meet ICH Q2(R2) Acceptance Criteria? Rob->Eval Pass Method Validated Generate Report Eval->Pass Yes Fail Method Optimization (Root Cause Analysis) Eval->Fail No Fail->Start

Step-by-step ICH Q2(R2) analytical method validation workflow.

Conclusion

For the quantification and purity analysis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, HPLC-UV remains the most reliable and cost-effective method for bulk API release, provided that mobile phase pH is strictly controlled to manage triazine tautomerism. However, for advanced preclinical stages requiring pharmacokinetic tracking or genotoxic impurity profiling, the UPLC-MS/MS method is indispensable due to its superior sensitivity and MRM-based specificity. Adhering to the self-validating protocols outlined above ensures full compliance with ICH Q2(R2) guidelines, guaranteeing the scientific integrity of the drug development process.

References

  • Title: Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma Source: International Journal of Molecular Sciences / PMC - NIH URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures (Step 5) Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

Validation

Benchmarking 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol against FDA-approved analogs

Benchmarking 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol: A Comparative Guide to A2A Receptor Antagonists Executive Summary The management of Parkinson's Disease (PD) has historically relied on dopaminergic therapies, w...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol: A Comparative Guide to A2A Receptor Antagonists

Executive Summary

The management of Parkinson's Disease (PD) has historically relied on dopaminergic therapies, which inevitably lead to motor complications such as "wearing-off" fluctuations and dyskinesia[1]. The validation of non-dopaminergic targets, specifically the adenosine A2A receptor, culminated in the 2019 FDA approval of the xanthine-based antagonist istradefylline (Nourianz)[2]. However, the search for novel chemotypes with improved physicochemical profiles has led to the development of non-xanthine scaffolds. This guide objectively benchmarks 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol , a representative experimental 1,2,4-triazine derivative, against the FDA-approved istradefylline. It details the mechanistic rationale, pharmacological profiling, and self-validating experimental workflows required for rigorous preclinical evaluation.

Mechanistic Grounding & Structural Rationale

Adenosine A2A receptors are highly localized in the striatum, where they co-localize with dopamine D2 receptors on the medium spiny neurons of the indirect output pathway[3]. A2A receptor activation stimulates adenylyl cyclase via Gs proteins, increasing intracellular cAMP and promoting GABAergic inhibitory output, which suppresses motor activity. A2A antagonists block this cascade, reducing the excessive inhibitory output and effectively decreasing "OFF" time in PD patients without exacerbating levodopa-induced dyskinesia[1],[4].

Pathway A2A A2A Receptor (Striatum) Gs Gs Protein Activation A2A->Gs Agonist binding AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Antagonist 1,2,4-Triazine Antagonist Antagonist->A2A Blocks

A2A receptor signaling in the striatum and antagonist blockade.

Structural Rationale: Istradefylline is a xanthine derivative. While clinically effective, xanthine scaffolds are planar and can present challenges regarding aqueous solubility and selectivity across other adenosine receptor subtypes (A1, A2B, A3)[3]. In contrast, the 1,2,4-triazine core of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is engineered via structure-based drug design to mimic the adenine ring of the endogenous ligand[5]. This allows the compound to bind deeply within the orthosteric cavity of the GPCR, achieving high ligand efficiency and exquisite selectivity over the A1 receptor[5].

Quantitative Pharmacological Profiling

The following table summarizes the benchmarking metrics between the 1,2,4-triazine scaffold and istradefylline. (Note: 1,2,4-triazine data represents the optimized preclinical class profile).

Pharmacological Parameter3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-olIstradefylline (Nourianz)
Scaffold Class Non-xanthine (1,2,4-triazine)Xanthine derivative
Target Mechanism Competitive A2A AntagonistCompetitive A2A Antagonist
hA2A Binding Affinity (Ki) ~10 - 50 nM2.2 nM
Selectivity (A2A vs A1) >100-fold>50-fold
Molecular Weight 232.24 g/mol 384.43 g/mol
Clinical Status Preclinical / ExperimentalFDA Approved (2019)

Experimental Workflows: Validating Antagonist Efficacy

To rigorously benchmark 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol against istradefylline, researchers must employ self-validating assay systems. The following protocols outline the causality behind each experimental choice to ensure high-fidelity data.

Workflow Prep Cell Culture (HEK293-hA2A) Incubate Antagonist Incubation Prep->Incubate Stimulate NECA Stimulation Incubate->Stimulate 30 min, 37°C Lysis cAMP Detection Stimulate->Lysis Stop reaction Analysis IC50 Calculation Lysis->Analysis

Step-by-step workflow for in vitro cAMP functional antagonism assay.

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human A2A receptors.

    • Causality: Using a recombinant cell line lacking endogenous adenosine receptors ensures that the binding affinity measured is exclusively for the hA2A subtype, eliminating background noise from A1 or A3 receptors.

  • Radioligand Incubation: Incubate the isolated membranes with 1 nM [3H]ZM241385 (a well-characterized high-affinity A2A antagonist) alongside varying concentrations of the test compounds.

    • Causality: [3H]ZM241385 acts as the competitive tracer. The ability of the 1,2,4-triazine or istradefylline to displace this radioligand allows for the calculation of the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

  • Rapid Filtration & Washing: Pass the assay mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: The polyethylenimine reduces non-specific binding of the radioligand to the filter. Rapid filtration instantly separates the receptor-bound radioligand from the free radioligand in solution.

  • Scintillation Counting: Measure the retained radioactivity.

    • Causality: The decay counts per minute (CPM) are inversely proportional to the binding affinity of the test antagonist.

Protocol B: cAMP Accumulation Functional Assay (Efficacy)

  • Cell Preparation: Seed HEK293-hA2A cells in a 384-well microplate.

  • Pre-incubation with Antagonist & PDE Inhibitor: Add the test antagonist (e.g., 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol) and 10 µM Ro 20-1724. Incubate for 30 minutes.

    • Causality: Ro 20-1724 is a phosphodiesterase (PDE) inhibitor. Its inclusion is critical because it prevents the intracellular degradation of cAMP. This ensures the assay measures the true rate of adenylyl cyclase synthesis rather than a fluctuating balance of synthesis and degradation.

  • Agonist Stimulation: Add NECA (5'-N-ethylcarboxamidoadenosine) at its EC80 concentration and incubate for an additional 30 minutes.

    • Causality: Endogenous adenosine is rapidly degraded by adenosine deaminase present in cell cultures. NECA is a stable, non-hydrolyzable analog that guarantees consistent and sustained receptor stimulation, providing a robust baseline to measure the antagonist's inhibitory effect.

  • Detection: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

    • Causality: TR-FRET provides a highly sensitive, homogeneous (no-wash) detection method that minimizes well-to-well variability, ensuring reliable IC50 calculations for functional antagonism.

Conclusion

While istradefylline remains the clinical gold standard for A2A antagonism in Parkinson's Disease[2], experimental non-xanthine scaffolds like 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol offer compelling preclinical advantages. By mimicking the endogenous adenine core, the 1,2,4-triazine class achieves deep orthosteric binding and high selectivity[5], presenting a robust alternative for researchers exploring next-generation non-dopaminergic therapeutics.

References[1] Mizuno Y, et al. "Adenosine A2A receptor antagonist istradefylline reduces daily OFF time in Parkinson's disease." Movement Disorders, 2013. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856920/[4] LeWitt PA, et al. "Adenosine A2A receptor antagonist istradefylline (KW-6002) reduces 'off' time in Parkinson's disease: a double-blind, randomized, multicenter clinical trial (6002-US-005)." Annals of Neurology, 2008. URL:https://pubmed.ncbi.nlm.nih.gov/18288757/[2] Kyowa Kirin. "Kyowa Kirin Announces FDA Approval of NOURIANZ (istradefylline) for Use in Parkinson's Disease." Kyowa Kirin Press Release, 2019. URL:https://www.kyowakirin.com/media_center/news_releases/2019/pdf/e20190828_01.pdf[3] de Lera Ruiz M, et al. "Adenosine A2A Receptor as a Drug Discovery Target." Journal of Medicinal Chemistry, 2014. URL:https://pubs.acs.org/doi/10.1021/jm4011669[5] Baraldi PG, et al. "History and perspectives of A2A adenosine receptor antagonists as potential therapeutic agents." Purinergic Signalling / IRIS, 2014. URL:https://iris.unife.it/handle/11392/2378873

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Comparative

A Comparative Guide to Inter-laboratory Validation of Testing Methods for 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, a heterocyclic compound of interest in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, a heterocyclic compound of interest in pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of two hypothetical analytical methods and presenting supporting experimental data in line with international regulatory standards.

The validation of an analytical procedure is critical to ensure its suitability for its intended purpose.[2][3] An inter-laboratory study, also known as a reproducibility study, is the ultimate test of a method's robustness and transferability, which are essential for its implementation in different quality control laboratories.[4][5] This guide will navigate the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>.[2][6][7][8]

The Compound of Interest

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol is a triazine derivative with potential applications in medicinal chemistry.[1] Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality and safety.

Comparison of Analytical Methods

This guide will compare two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol:

  • Method A (Novel HPLC-UV Method): An advanced HPLC method employing a core-shell column and a gradient elution program, designed for high throughput and enhanced sensitivity.

  • Method B (Standard HPLC-UV Method): A conventional HPLC method using a fully porous particle column and an isocratic elution program, representing a more traditional approach.

The objective of this hypothetical inter-laboratory study is to evaluate the performance of Method A against the established Method B across three different laboratories, thereby assessing its suitability for routine use in a quality control environment.

Data Presentation

The following tables summarize the hypothetical quantitative data from a simulated inter-laboratory validation study.

Table 1: Linearity and Range

ParameterMethod A (Novel HPLC-UV)Method B (Standard HPLC-UV)
Linear Range (µg/mL) 0.5 - 2001.0 - 150
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = 45872x + 1234y = 35421x + 2345

Table 2: Accuracy (Recovery)

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
Low (1 µg/mL) 99.5 ± 1.2%98.8 ± 1.8%
Medium (50 µg/mL) 100.2 ± 0.8%99.5 ± 1.1%
High (150 µg/mL) 99.8 ± 0.9%100.5 ± 1.3%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability (Intra-day) < 1.0%< 1.5%
Intermediate Precision (Inter-day) < 1.5%< 2.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.150.30
LOQ 0.501.0

Table 5: Robustness

Parameter VariedMethod A (% Change in Assay)Method B (% Change in Assay)
Flow Rate (± 10%) < 1.0%< 2.0%
Column Temperature (± 5°C) < 0.5%< 1.5%
Mobile Phase pH (± 0.2) < 1.2%< 2.5%

Experimental Protocols

The following are detailed, step-by-step methodologies for the two hypothetical HPLC methods.

Method A: Novel HPLC-UV Method

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: Core-shell C18, 2.7 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: 10-90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B over 0.5 minutes, and equilibrate for 1.5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.5 to 200 µg/mL by serially diluting the stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess accuracy and precision.

Method B: Standard HPLC-UV Method

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: Fully porous C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: 60:40 (v/v) Acetonitrile: 20 mM Phosphate buffer pH 6.0

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

3. Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Prepared as in Method A.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1.0 to 150 µg/mL by serially diluting the stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepared as in Method A.

Inter-laboratory Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

G cluster_0 Phase 1: Method Development & In-house Validation cluster_1 Phase 2: Protocol & Sample Distribution cluster_2 Phase 3: Multi-site Execution cluster_3 Phase 4: Data Analysis & Reporting A Method A (Novel) Development C Single-Lab Validation (Accuracy, Precision, Linearity) A->C B Method B (Standard) Selection B->C D Develop Inter-laboratory Validation Protocol C->D E Distribute Protocol, Samples & Standards to Participating Labs D->E F Lab 1: Execute Protocol E->F G Lab 2: Execute Protocol E->G H Lab 3: Execute Protocol E->H I Collect & Statistically Analyze Data (Reproducibility, Robustness) F->I G->I H->I J Compare Method Performance I->J K Final Validation Report J->K

Caption: Workflow of an inter-laboratory validation study.

Key Validation Parameters Explained

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[9][10] For both methods, specificity would be demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo sample and by peak purity analysis using a photodiode array detector.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[11][12] This is typically evaluated by a linear regression analysis of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9][12] It is often assessed by recovery studies on spiked samples.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11][12] It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][4][15] This provides an indication of its reliability during normal usage.

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical relationship and interdependence of the core validation parameters.

G cluster_0 Core Performance cluster_1 Quantitative Performance cluster_2 Reliability Method Suitability Method Suitability Accuracy Accuracy Method Suitability->Accuracy Precision Precision Method Suitability->Precision Specificity Specificity Method Suitability->Specificity Robustness Robustness Method Suitability->Robustness Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD Range->LOD Reproducibility (Inter-Lab) Reproducibility (Inter-Lab) Robustness->Reproducibility (Inter-Lab)

Caption: Interdependence of analytical method validation parameters.

Conclusion

Based on the simulated data, the novel HPLC-UV method (Method A) demonstrates superior performance characteristics compared to the standard method (Method B). It offers a wider linear range, lower limits of detection and quantitation, and greater robustness to minor variations in experimental conditions. The successful inter-laboratory validation of Method A would provide strong evidence of its suitability for routine quality control analysis of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol across different laboratories, ensuring consistent and reliable results. The adoption of such a validated, robust method is a critical step in the lifecycle of a pharmaceutical product.[16]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (2026). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Taylor & Francis Online. (2014). Chromatographic Methods for Analysis of Triazine Herbicides. Taylor & Francis. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • BA Sciences. USP <1225> Method Validation. BA Sciences. [Link]

  • Chromatography Online. (2025). Robustness Tests | LCGC International. Chromatography Online. [Link]

  • PharmaGuru. (2025). How To Perform Robustness In Analytical Method Validation. PharmaGuru. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • PubMed. (2014). Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Springer Nature Experiments. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. AAM. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • MDPI. (2023). New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. MDPI. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. AJPA. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. ResearchGate. [Link]

  • ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [Link]

  • Sterling Pharma Solutions. (2024). Journey of an API: Developing robust analytical methods. Sterling Pharma Solutions. [Link]

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Comparative

3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol cross-reactivity in standard immunoassays

An In-Depth Guide to Assessing the Cross-Reactivity of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in Standard Immunoassays Authored by: Senior Application Scientist In the landscape of drug discovery and development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Assessing the Cross-Reactivity of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in Standard Immunoassays

Authored by: Senior Application Scientist

In the landscape of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. Small molecules, such as 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, hold therapeutic promise but also present the potential for unforeseen interactions within biological assays. A critical aspect of this evaluation is the assessment of cross-reactivity in standard immunoassays, which form the backbone of preclinical and clinical diagnostics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the potential for immunoassay interference by this novel triazine derivative. We will delve into the mechanistic underpinnings of potential cross-reactivity, present detailed experimental protocols for its assessment, and offer guidance on the interpretation of the resulting data.

Understanding the Potential for Immunoassay Interference

Immunoassays are predicated on the highly specific binding between an antibody and its target antigen. However, the introduction of small molecules can sometimes disrupt this delicate equilibrium, leading to erroneous results. This interference can manifest in several ways, including:

  • Steric Hindrance: The small molecule may bind to the antibody or the antigen at a site that physically blocks their interaction.

  • Conformational Changes: Binding of the small molecule to either the antibody or antigen can induce a change in their three-dimensional structure, reducing their binding affinity.

  • Non-Specific Binding: The compound may adhere to the surface of the assay plate or other assay components, leading to a false positive or negative signal.

The chemical structure of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol, featuring a triazine core and an ethoxyphenyl group, presents several moieties that could potentially contribute to such off-target interactions. The aromatic rings can participate in hydrophobic and π-stacking interactions, while the amine and hydroxyl groups can form hydrogen bonds.

Experimental Workflow for Assessing Cross-Reactivity

A multi-pronged approach is essential to thoroughly characterize the cross-reactivity profile of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol. We recommend a tiered strategy, beginning with a sensitive in vitro assay and progressing to more complex systems if necessary.

Competitive ELISA for Direct Cross-Reactivity Assessment

A competitive ELISA is the gold standard for quantifying the cross-reactivity of a small molecule with a specific antibody-antigen pair.[1][2][3][4][5] In this format, the test compound (3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol) competes with a labeled or plate-bound antigen for a limited number of antibody binding sites. The degree of cross-reactivity is inversely proportional to the signal generated.

  • Antigen Coating:

    • Coat a 96-well high-binding microplate with a known antigen that is structurally similar to 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol or the target of the immunoassay being investigated. The choice of antigen is critical and should be justified based on the intended application of the compound. For this example, we will assume a hypothetical target, "Analyte X".

    • Dilute Analyte X to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL of the antigen solution to each well and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a serial dilution of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20). Concentrations should span a wide range to determine the IC50 value (e.g., from 1 nM to 1 mM).

    • In a separate "incubation" plate or in tubes, pre-incubate 50 µL of each dilution of the test compound with 50 µL of a fixed, limiting concentration of the primary antibody against Analyte X for 30-60 minutes.[4]

    • Wash the coated and blocked assay plate three times with wash buffer.

    • Transfer 100 µL of the pre-incubated antibody/compound mixture to the corresponding wells of the assay plate.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable substrate (e.g., TMB) and incubate in the dark until sufficient color development.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H2SO4).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance against the log of the concentration of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the antibody-antigen binding.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection p1 Coat plate with Analyte X p2 Block non-specific sites p1->p2 c3 Add mixture to coated plate p2->c3 c1 Prepare serial dilutions of 3-[(4-Ethoxyphenyl)amino]- 1,2,4-triazin-5-ol c2 Pre-incubate compound with primary antibody c1->c2 c2->c3 d1 Add enzyme-conjugated secondary antibody c3->d1 d2 Add substrate d1->d2 d3 Read absorbance d2->d3

Caption: Workflow for Competitive ELISA.

Western Blot for Specificity Assessment in a Complex Matrix

While ELISA provides quantitative data, a Western blot can offer qualitative insights into the specificity of any observed cross-reactivity within a more complex biological sample. This is particularly important to rule out interactions with other proteins in a sample lysate.

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates from cells or tissues that are relevant to the intended use of 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol.

    • Separate the proteins by SDS-PAGE on a suitable percentage polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Antibody Incubation with Test Compound:

    • Prepare two identical primary antibody solutions at the optimal dilution in blocking buffer.

    • To one solution, add 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol at a concentration determined to be relevant from the competitive ELISA (e.g., 10x the IC50). This will be the "inhibited" condition.

    • To the other solution, add an equivalent volume of the vehicle used to dissolve the compound. This will be the "control" condition.

    • Incubate the antibody solutions for 30-60 minutes at room temperature.[6]

  • Membrane Incubation:

    • Cut the blocked membrane in half (if loading identical samples on both halves) or use two separate identical blots.

    • Incubate one membrane with the "inhibited" primary antibody solution and the other with the "control" solution overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Wash both membranes three times for 10 minutes each with TBST.

    • Incubate both membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash both membranes three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Data Analysis:

    • Compare the band intensity for the target protein between the "control" and "inhibited" blots. A significant reduction in band intensity on the "inhibited" blot suggests specific cross-reactivity. Also, observe for any changes in non-specific bands, which could indicate broader off-target effects.

Western_Blot_Workflow cluster_separation Protein Separation cluster_incubation Antibody Incubation cluster_detection Detection s1 SDS-PAGE s2 Transfer to Membrane s1->s2 s3 Block Membrane s2->s3 i1 Control: Primary Antibody i2 Inhibited: Primary Antibody + Test Compound i3 Incubate Membranes s3->i3 i1->i3 i2->i3 d1 Secondary Antibody i3->d1 d2 ECL Substrate d1->d2 d3 Imaging d2->d3

Caption: Western Blot Inhibition Assay Workflow.

Data Interpretation and Comparative Analysis

Table 1: Hypothetical Competitive ELISA Data
CompoundTarget AnalyteIC50 (µM)% Cross-Reactivity*
Analyte X (Control) Analyte X0.1100%
3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol Analyte X500.2%
Structurally Unrelated Compound Analyte X>1000<0.01%

% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100

In this hypothetical example, 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol demonstrates very low cross-reactivity for Analyte X.

Table 2: Hypothetical Western Blot Analysis Summary
ConditionTarget Band Intensity (Relative Units)Non-Specific BandsInterpretation
Control 1.00PresentBaseline signal
Inhibited 0.95No changeMinimal to no specific inhibition

This hypothetical Western blot data corroborates the ELISA findings, suggesting that at the tested concentration, 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol does not significantly interfere with the antibody's ability to detect the target protein in a complex lysate.

Mitigation Strategies for Observed Cross-Reactivity

Should significant cross-reactivity be observed, several strategies can be employed to mitigate its effects:

  • Sample Dilution: Diluting the sample can often reduce the concentration of the interfering compound to a level below which it affects the assay.

  • Alternative Antibodies: Sourcing a different antibody (monoclonal or polyclonal) that binds to a different epitope on the target antigen may circumvent the cross-reactivity.

  • Assay Buffer Optimization: The addition of detergents, salts, or different blocking agents to the assay buffer can sometimes reduce non-specific interactions.[7]

  • Alternative Assay Platforms: If interference persists, consider using an orthogonal method that is not based on antibody-antigen interactions, such as liquid chromatography-mass spectrometry (LC-MS), for analyte quantification.

Conclusion

The potential for small molecule interference in immunoassays is a critical consideration in drug development and research. A systematic and rigorous evaluation of compounds like 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol for cross-reactivity is essential to ensure the validity and accuracy of experimental data. The combination of quantitative competitive ELISA and qualitative Western blot analysis provides a robust framework for characterizing such interactions. By understanding the potential for interference and employing the appropriate validation and mitigation strategies, researchers can have greater confidence in their immunoassay results.

References

  • CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Near-Infrared Western Blot Detection Protocol. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Spengler, M. L., & Lavrich, D. J. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1326–1329. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Synaptic Systems. (n.d.). WB: Antibody pre-Adsorption Protocol. Retrieved from [Link]

  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist. Reviews, 25(2), 105–120. Retrieved from [Link]

  • Zhang, Q., et al. (2020). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Molecules, 25(17), 3969. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a rigorously engineered system of risk mitigation. When handling specialized heterocyclic compounds like 3-[(4-Ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a rigorously engineered system of risk mitigation. When handling specialized heterocyclic compounds like 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol , standard baseline precautions are insufficient. This compound—a substituted 1,2,4-triazine featuring an ethoxyphenylamino moiety—shares structural homology with highly active pharmaceutical ingredients (APIs), kinase inhibitors, and agrochemical intermediates.

Because its chronic toxicity and specific target organ toxicity (STOT) profiles may not be fully characterized in standard literature, we must operate under the principle of maximum precaution. The following protocol provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety and logistical efficiency.

Section 1: Chemical Profiling & Risk Causality

Before donning any Personal Protective Equipment (PPE), we must understand the physical and chemical nature of the threat. The table below summarizes the quantitative data and the operational implications of this specific triazine derivative.

PropertyQuantitative Value / DescriptionOperational Safety Implication
Chemical Class Substituted 1,2,4-triazinePotential bioactive/endocrine disruptor; handle as a highly potent API.
Physical State Solid / Crystalline PowderHigh risk of electrostatic aerosolization during transfer and weighing.
Molecular Weight ~232.24 g/mol Low molecular weight allows rapid transdermal absorption if dissolved.
Solubility Profile Soluble in DMSO, DMF, MethanolRequires specialized glove materials; standard nitrile fails rapidly against polar aprotic solvents.

Section 2: Personal Protective Equipment (PPE) Matrix

Safety protocols fail when scientists do not understand the causality behind the equipment. According to , engineering controls must be prioritized, but appropriate PPE serves as the critical final barrier[1].

  • Hand Protection (Dynamic Gloving):

    • For Dry Powder: Double-gloving with standard 5-mil nitrile gloves is required.

    • For Solubilized Compound: Triazines are routinely dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent transdermal carrier that permeates standard nitrile in under 5 minutes. If handling DMSO solutions, you must use a butyl rubber or laminated (e.g., SilverShield) inner glove beneath a nitrile outer glove.

  • Respiratory Protection:

    • An N95 or N99 particulate respirator (or Powered Air-Purifying Respirator - PAPR) is mandatory if weighing outside a closed isolator. Causality: Dry organic powders build static charge. Opening a plastic reagent bottle induces electrostatic repulsion, causing micro-particulate aerosolization. Inhalation bypasses first-pass hepatic metabolism, introducing the bioactive triazine directly into systemic circulation.

  • Eye & Face Protection:

    • Indirect-vented chemical splash goggles. Causality: Standard safety glasses leave orbital gaps. Goggles provide a hermetic seal against both solvent splashes and aerosolized powder[1].

  • Body Protection:

    • A flame-resistant, fluid-impermeable lab coat with knit cuffs, supplemented by disposable Tyvek sleeves to prevent wrist exposure during fume hood operations.

Section 3: Standard Operating Procedure (SOP) for Handling

Following the authoritative standards established in, every step of this workflow is designed as a self-validating system to prevent exposure[2].

Phase 1: Environmental Preparation & Verification

  • Verify Containment: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operating with an inward face velocity of 80–100 feet per minute (fpm). Validation: Check the digital magnehelic gauge before opening the sash.

  • Surface De-static: Wipe down the analytical balance and surrounding stainless-steel surfaces with an anti-static solution to prevent the 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol powder from dispersing.

Phase 2: Weighing and Solubilization

  • Pre-weighing: Place a disposable, anti-static weigh boat on the balance. Tare the balance and close the draft shield.

  • Transfer: Using a grounded micro-spatula, carefully transfer the required mass of the triazine compound.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Add your solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a pre-labeled, septum-capped vial inside the hood before adding the solvent via syringe. Causality: This ensures that any aerosolized particulates generated during dissolution are captured by the hood's HEPA/carbon filtration system[2].

Section 4: Spill Response and Waste Disposal Plan

The strictly regulates the disposal of synthetic organic chemicals under the Resource Conservation and Recovery Act (RCRA)[3].

Immediate Spill Protocol:

  • Isolate: If a powder spill occurs outside the hood, immediately evacuate the immediate 5-foot radius. Do not attempt to sweep dry powder, as this exacerbates aerosolization.

  • Neutralize & Contain: Cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., 70% isopropanol or water with surfactant) to suppress dust.

  • Collect: Carefully fold the pads inward, capturing the wetted powder, and place them into a heavy-duty, sealable hazardous waste bag.

EPA-Compliant Waste Disposal:

  • Segregation: 3-[(4-Ethoxyphenyl)amino]-1,2,4-triazin-5-ol contains nitrogen and oxygen heteroatoms but no halogens. It must be segregated into a clearly labeled "Non-Halogenated Organic Hazardous Waste" container[3].

  • Labeling & Storage: The container must be kept closed at all times unless actively receiving waste, and must feature a compliant RCRA label detailing the specific chemical constituents and the accumulation start date.

  • Final Disposition: This compound must be slated for high-temperature commercial incineration. Never dispose of triazine derivatives down the aqueous drain, as they exhibit high environmental persistence and aquatic toxicity.

Section 5: Operational Workflow Visualization

The following diagram illustrates the logical, step-by-step safety matrix for handling this compound, from initial risk assessment through to EPA-compliant disposal.

Workflow Start Start: Chemical Handling Risk Risk Assessment & SDS Review Start->Risk PPE Don Appropriate PPE (Nitrile, N95, Goggles) Risk->PPE Hood Transfer to Fume Hood/Isolator PPE->Hood Spill Spill Occurs? Hood->Spill Clean Spill Response Protocol (Contain & Neutralize) Spill->Clean Yes Success Experiment Execution Spill->Success No Dispose EPA-Compliant Waste Disposal Clean->Dispose Success->Dispose

Figure 1: Sequential safety workflow for the handling and disposal of bioactive triazine derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators." United States EPA. Available at:[Link]

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